Hydroxy-PEG3-acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O6/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h10H,1-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUMHPXJVKDMAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Hydroxy-PEG3-acid: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG3-acid is a heterobifunctional linker molecule widely employed in the fields of bioconjugation and drug development. Its structure, featuring a hydroxyl group, a three-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid, provides a versatile platform for covalently linking different molecular entities. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, making it a valuable tool in the design of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound.
Chemical Structure and Properties
Commercially available "this compound" can refer to two distinct chemical structures, differing by a single methylene group. It is crucial for researchers to verify the specific structure provided by their supplier.
-
Structure 1: {2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}acetic acid
-
This structure features an ether linkage between the PEG chain and the acetic acid moiety.
-
-
Structure 2: 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoic acid
-
This structure has an additional methylene group, resulting in a propanoic acid terminus.
-
The presence of the PEG3 chain imparts hydrophilicity, which can improve the solubility and reduce aggregation of conjugated molecules, particularly hydrophobic drugs. The terminal carboxylic acid and hydroxyl groups provide reactive handles for conjugation to a variety of functional groups on biomolecules and small molecule drugs.
Physicochemical Properties
The following tables summarize the key physicochemical properties of the two common forms of this compound.
Table 1: Properties of {2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}acetic acid
| Property | Value |
| Synonyms | HO-PEG3-CH2-COOH, 11-Hydroxy-3,6,9-trioxaundecanoic acid |
| Molecular Formula | C8H16O6 |
| Molecular Weight | 208.21 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in water, DMSO, DMF |
| Storage | 2-8°C for long-term storage |
Table 2: Properties of 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoic acid
| Property | Value |
| Synonyms | HO-PEG3-propionic acid |
| Molecular Formula | C9H18O6 |
| Molecular Weight | 222.24 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in water, DMSO, DMF |
| Storage | 2-8°C for long-term storage |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. The following is a representative protocol for the synthesis of 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoic acid .
Materials:
-
Triethylene glycol
-
Acrylonitrile
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
Procedure:
-
Step 1: Synthesis of 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanenitrile a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve triethylene glycol (1 equivalent) in anhydrous THF. b. Cool the solution to 0°C in an ice bath. c. Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution. d. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. e. Cool the reaction mixture back to 0°C and add acrylonitrile (1.2 equivalents) dropwise. f. Let the reaction proceed at room temperature overnight. g. Quench the reaction by the slow addition of water. h. Extract the product with diethyl ether. i. Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the nitrile intermediate.
-
Step 2: Hydrolysis to 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoic acid a. Dissolve the nitrile intermediate from Step 1 in a solution of sodium hydroxide (e.g., 10% aqueous solution). b. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. c. Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of approximately 2. d. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate). e. Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude this compound.
Purification of this compound
Purification of the crude product is typically performed using high-performance liquid chromatography (HPLC).
Instrumentation and Reagents:
-
Preparative HPLC system with a C18 column
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Inject the sample onto the preparative C18 HPLC column.
-
Elute the compound using a gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).
-
Monitor the elution profile using a UV detector (if applicable) or by collecting fractions and analyzing them by analytical HPLC or mass spectrometry.
-
Combine the fractions containing the pure product.
-
Remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a clear oil.
Applications in Drug Development
This compound is a key linker in the construction of PROTACs and ADCs, enabling the targeted delivery and degradation of proteins of interest.
PROTAC Synthesis and Mechanism of Action
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The this compound linker connects the target protein-binding ligand and the E3 ligase-binding ligand.
Experimental Workflow for PROTAC Synthesis:
The synthesis of a PROTAC using this compound typically involves a two-step conjugation process.
Step 1: Conjugation of the first ligand to the this compound linker.
-
Materials:
-
Ligand 1 (with a reactive amine or hydroxyl group)
-
This compound
-
Coupling agents (e.g., EDC, NHS for carboxyl-amine coupling; or activation of the hydroxyl group for ether linkage formation)
-
Anhydrous DMF or DMSO
-
-
Procedure (for carboxyl-amine coupling): a. Dissolve this compound (1 equivalent), EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF. b. Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid. c. Add Ligand 1 (containing a primary amine, 1 equivalent) to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Monitor the reaction progress by LC-MS. f. Purify the resulting ligand-linker conjugate by preparative HPLC.
Step 2: Conjugation of the second ligand to the ligand-linker conjugate.
-
Materials:
-
Ligand-linker conjugate from Step 1
-
Ligand 2 (with a reactive group complementary to the remaining functional group on the linker)
-
Appropriate coupling reagents
-
-
Procedure: a. The free hydroxyl group on the PEG linker can be activated (e.g., by tosylation) to react with a nucleophilic group on Ligand 2. b. Alternatively, the carboxylic acid of Ligand 2 can be activated to react with the hydroxyl group of the linker. c. Follow standard conjugation chemistry protocols based on the specific functional groups. d. Purify the final PROTAC molecule by preparative HPLC.
PROTAC Mechanism of Action:
The following diagram illustrates the general mechanism of action of a PROTAC, which leverages the cellular ubiquitin-proteasome system.
A Technical Guide to the Synthesis and Purification of Hydroxy-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Hydroxy-PEG3-acid (chemical name: 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoic acid), a valuable heterobifunctional linker commonly employed in bioconjugation, drug delivery, and proteomics. This document outlines two primary synthetic methodologies and detailed purification protocols, supported by quantitative data and workflow visualizations to aid in practical application.
Introduction
This compound is a short-chain polyethylene glycol (PEG) derivative featuring a terminal hydroxyl group and a carboxylic acid. This structure provides a versatile platform for conjugation, allowing for the attachment of a wide range of molecules. The hydroxyl moiety can be further functionalized, while the carboxylic acid can be activated to react with primary amines, forming stable amide bonds. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecule.
This guide details two effective methods for the synthesis of this compound:
-
Method A: Michael Addition of Acrylonitrile to Triethylene Glycol followed by Hydrolysis.
-
Method B: Direct Oxidation of Triethylene Glycol to the Carboxylic Acid.
Detailed purification strategies, including extraction and column chromatography, are also presented to ensure the isolation of a high-purity product.
Synthesis of this compound
Method A: Michael Addition and Hydrolysis
This two-step synthesis involves the base-catalyzed Michael addition of acrylonitrile to triethylene glycol, followed by acidic hydrolysis of the resulting nitrile to the carboxylic acid.
2.1.1. Experimental Protocol: Synthesis of 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanenitrile
| Reagent/Material | Molecular Weight ( g/mol ) | Moles | Quantity |
| Triethylene Glycol | 150.17 | 0.1 | 15.02 g |
| Acrylonitrile | 53.06 | 0.1 | 5.31 g |
| Potassium Hydroxide | 56.11 | 0.005 | 0.28 g |
| Distilled Water | 18.02 | - | 15 mL |
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve triethylene glycol and potassium hydroxide in distilled water.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add acrylonitrile to the cooled solution while stirring.
-
Continue stirring the reaction mixture at 0-5°C for 2-3 hours.
-
After the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl) to a pH of approximately 7.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile intermediate.
2.1.2. Experimental Protocol: Hydrolysis to this compound
| Reagent/Material | Quantity |
| Crude Nitrile Intermediate | From previous step |
| Concentrated Sulfuric Acid | 30 g |
| Distilled Water | 200 mL |
Procedure:
-
To the crude nitrile intermediate, carefully add concentrated sulfuric acid.
-
Heat the mixture to 95-100°C and maintain this temperature for 3-4 hours with stirring.
-
Cool the reaction mixture to room temperature and then dilute with 200 mL of distilled water.
-
The crude this compound is then ready for purification.
Method B: Direct Oxidation
This method involves the direct oxidation of the primary alcohol of triethylene glycol to a carboxylic acid using a suitable oxidizing agent. A common method employs a nitroxide radical catalyst.
2.2.1. Experimental Protocol: Oxidation of Triethylene Glycol
| Reagent/Material | Molecular Weight ( g/mol ) | Moles | Quantity |
| Triethylene Glycol | 150.17 | 0.1 | 15.02 g |
| TEMPO | 156.25 | 0.001 | 0.156 g |
| Sodium Bromide | 102.89 | 0.01 | 1.03 g |
| Sodium Hypochlorite (10-15%) | - | - | As required |
| Sodium Hydroxide (0.5 M) | 40.00 | - | As required |
| Hydrochloric Acid (4 M) | 36.46 | - | As required |
| Distilled Water | 18.02 | - | 100 mL |
Procedure:
-
Dissolve triethylene glycol, TEMPO, and sodium bromide in 100 mL of distilled water in a flask equipped with a pH meter and a stirrer.
-
Cool the mixture in an ice-water bath.
-
Slowly add the sodium hypochlorite solution while vigorously stirring. Maintain the pH of the reaction mixture between 9 and 11 by the controlled addition of 0.5 M sodium hydroxide solution.
-
Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, quench the reaction by adding a small amount of ethanol.
-
Adjust the pH of the solution to approximately 7 with 4 M hydrochloric acid.
-
The crude this compound is then ready for purification.
Purification of this compound
The purification of this compound is crucial to remove unreacted starting materials, byproducts, and inorganic salts. A combination of extraction and column chromatography is typically employed.
Experimental Protocol: Purification
3.1.1. Extraction
-
Following either synthesis method, extract the aqueous solution containing the crude product with dichloromethane (3 x 100 mL).
-
Combine the organic layers.
-
Wash the combined organic layers with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
3.1.2. Column Chromatography
| Parameter | Specification |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Methanol in Dichloromethane (e.g., 0% to 10% Methanol) |
| Elution Monitoring | Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) |
Procedure:
-
Prepare a silica gel column in a suitable solvent (e.g., dichloromethane).
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing methanol concentration in dichloromethane.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound as a viscous oil.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₈O₆ |
| Molecular Weight | 222.24 g/mol |
| Appearance | Colorless to pale yellow viscous liquid |
| Solubility | Soluble in water, methanol, ethanol, dichloromethane |
Table 2: Typical Yield and Purity
| Parameter | Method A | Method B |
| Typical Yield | 40-60% | 50-70% |
| Purity (by HPLC) | >95% | >95% |
Visualization of Workflows
Caption: Synthesis of this compound via Method A.
Caption: Synthesis of this compound via Method B.
Caption: Purification workflow for this compound.
An In-depth Technical Guide to the Physicochemical Characteristics of Hydroxy-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of Hydroxy-PEG3-acid, a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Chemical Identity and Core Properties
This compound, systematically named 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid, is a valuable tool in the field of chemical biology and drug discovery. Its structure incorporates a terminal hydroxyl group and a carboxylic acid, separated by a flexible and hydrophilic triethylene glycol (PEG3) spacer. This unique architecture imparts desirable properties for the conjugation of diverse molecules.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O₆ | PubChem |
| Molecular Weight | 222.24 g/mol | PubChem[1] |
| IUPAC Name | 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid | PubChem[1] |
| CAS Number | 518044-49-0 | PubChem[1] |
| Computed XLogP3-AA | -1.4 | PubChem[1] |
| Appearance | Colorless to light yellow liquid | MCE |
| pKa (Carboxylic Acid) | ~4.87 (Estimated) | [2] |
| pKa (Hydroxyl Group) | ~14-15 (Estimated) | |
| Solubility | Soluble in water, DMSO, and other polar organic solvents. | Various |
Estimation of pKa: The pKa of the carboxylic acid is estimated to be similar to that of propanoic acid, which is approximately 4.87. The ether linkages in the PEG chain are not expected to significantly alter the acidity of the terminal carboxylic acid. The pKa of the terminal hydroxyl group is estimated to be in the range of 14-15, similar to that of ethylene glycol.
Solubility Profile: The presence of the hydrophilic polyethylene glycol (PEG) chain confers excellent water solubility to this compound and molecules to which it is conjugated. It is also readily soluble in a variety of polar organic solvents, including dimethyl sulfoxide (DMSO) and alcohols. This solubility is a key advantage in bioconjugation reactions, which often require aqueous buffer systems.
Reactivity and Bioconjugation Potential
The bifunctional nature of this compound allows for sequential or orthogonal conjugation strategies.
-
Carboxylic Acid Reactivity: The terminal carboxylic acid can be activated to form a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on proteins, peptides, or other molecules to form a stable amide bond. This reaction is typically facilitated by carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Hydroxyl Group Reactivity: The terminal hydroxyl group can be further derivatized to introduce other functional groups, such as tosylates or mesylates, for reaction with nucleophiles. It can also be oxidized to an aldehyde for reaction with hydrazides or aminooxy compounds.
Experimental Protocols
This section details the methodologies for determining key physicochemical parameters of this compound.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the carboxylic acid pKa value.
Principle: A solution of this compound is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Materials:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water (carbonate-free)
-
Calibrated pH meter and electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place the this compound solution in a beaker with a stir bar and begin gentle stirring.
-
Immerse the pH electrode in the solution and record the initial pH.
-
Add the standardized NaOH solution in small, precise increments from the burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has risen significantly beyond the expected equivalence point.
-
Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pKa is the pH at the volume of NaOH added that is half of the volume at the equivalence point.
Determination of logP by Shake-Flask Method
This protocol describes the determination of the octanol-water partition coefficient (logP).
Principle: A solution of this compound is partitioned between two immiscible phases, typically n-octanol and water. The concentration of the compound in each phase is measured after equilibrium is reached. The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or vials
-
Shaker or vortex mixer
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Add a known volume of the stock solution to a separatory funnel or vial.
-
Add a known volume of the second solvent (n-octanol or water) to the funnel.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and allow for partitioning.
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation if an emulsion forms.
-
Carefully collect samples from both the aqueous and n-octanol phases.
-
Determine the concentration of this compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water].
-
The logP is the base-10 logarithm of P.
Structural Characterization by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) and the spectra are acquired on an NMR spectrometer. The chemical shifts, integration of proton signals, and coupling patterns provide detailed information about the molecular structure.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the accurate molecular weight of this compound. Techniques such as Electrospray Ionization (ESI) are suitable for this molecule. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured, confirming the molecular weight.
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate common experimental workflows involving this compound.
Caption: Workflow for bioconjugation using this compound.
Caption: General workflow for PROTAC synthesis using this compound.
References
An In-depth Technical Guide to the Mechanism of Action of Hydroxy-PEG3-acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Hydroxy-PEG3-acid in Bioconjugation
This compound is a heterobifunctional linker widely employed in bioconjugation, particularly in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a terminal carboxylic acid and a hydroxyl group separated by a three-unit polyethylene glycol (PEG) spacer, provides a versatile platform for covalently linking molecules to proteins, peptides, and other biomolecules.[1][2] The primary mechanism of action involves the formation of a stable amide bond between the carboxylic acid of the linker and a primary amine on the target biomolecule.
The PEG3 spacer is a critical component, offering a balance of hydrophilicity, flexibility, and a defined length. This spacer enhances the solubility of the resulting bioconjugate, reduces steric hindrance between the conjugated molecules, and can improve the pharmacokinetic profile of the final product.[1][3] The defined length of the PEG3 spacer is particularly advantageous in applications like PROTACs, where precise spatial orientation between a target protein and an E3 ligase is crucial for efficacy.[1]
The terminal hydroxyl group provides an additional site for further chemical modification, allowing for the attachment of other molecules of interest after the initial conjugation, thereby expanding the functional possibilities of the bioconjugate.
Mechanism of Amide Bond Formation
The conjugation of this compound to a primary amine-containing biomolecule is most commonly achieved through a two-step process involving carbodiimide chemistry, typically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Step 1: Activation of the Carboxylic Acid
In the first step, the carboxylic acid group of this compound is activated by EDC. This reaction is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0. EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxylic acid.
To improve the efficiency and stability of the activated linker, NHS is included in the reaction. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester is less susceptible to hydrolysis than the O-acylisourea intermediate, allowing for a more controlled and efficient subsequent reaction with the amine.
Step 2: Amide Bond Formation
The second step involves the reaction of the activated Hydroxy-PEG3-NHS ester with a primary amine on the target biomolecule (e.g., the side chain of a lysine residue or the N-terminus of a protein). This reaction is most efficient at a neutral to slightly basic pH, typically between 7.2 and 8.5. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the NHS leaving group to form a highly stable amide bond.
Quantitative Data for Bioconjugation
The efficiency and stability of the bioconjugation reaction are influenced by several factors, including the choice of coupling reagents, pH, and temperature.
| Parameter | Value/Range | Rationale |
| Activation pH | 4.5 - 6.0 | Optimal for EDC-mediated activation of the carboxylic acid. |
| Conjugation pH | 7.2 - 8.5 | Favors the nucleophilic attack of the primary amine on the NHS ester while minimizing hydrolysis of the NHS ester. |
| Typical Molar Excess (EDC:Carboxyl) | 2-10 fold | Drives the activation reaction towards completion. |
| Typical Molar Excess (NHS:Carboxyl) | 2-5 fold | Efficiently converts the unstable O-acylisourea intermediate to the more stable NHS ester. |
| Typical Molar Ratio (Linker:Biomolecule) | 1-20 fold | The optimal ratio depends on the desired degree of labeling and the concentration of the reactants. |
| NHS Ester Half-life (pH 7.0, 4°C) | 4-5 hours | Demonstrates the relative stability of the activated intermediate at neutral pH. |
| NHS Ester Half-life (pH 8.6, 4°C) | ~10 minutes | Highlights the increased rate of hydrolysis at higher pH, necessitating prompt use of the activated linker. |
| Amide Bond Stability | Highly stable | The resonance stabilization of the amide bond makes it resistant to hydrolysis under physiological conditions, with a half-life of years. |
Experimental Protocols
Protocol 1: Two-Step Aqueous EDC/NHS Conjugation of this compound to an Antibody
This protocol describes a general method for conjugating this compound to an antibody in an aqueous environment.
Materials:
-
This compound
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mM) in the Activation Buffer.
-
Immediately before use, prepare fresh stock solutions of EDC (e.g., 100 mg/mL) and NHS (e.g., 100 mg/mL) in the Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired amount of this compound solution.
-
Add a 5- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Antibody:
-
The antibody should be in the Coupling Buffer at a concentration of 1-10 mg/mL.
-
Add the activated Hydroxy-PEG3-NHS ester solution to the antibody solution. The molar ratio of the activated linker to the antibody will depend on the desired drug-to-antibody ratio (DAR) and should be optimized. A starting point is a 5- to 20-fold molar excess of the linker.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by purifying the antibody conjugate using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol 2: Derivatization of the Hydroxyl Group (Example: Esterification)
This protocol provides a general method for modifying the hydroxyl group of a this compound bioconjugate.
Materials:
-
Purified this compound bioconjugate
-
Carboxylic acid to be conjugated
-
DCC (N,N'-Dicyclohexylcarbodiimide) or EDC/NHS
-
DMAP (4-Dimethylaminopyridine) (as a catalyst)
-
Anhydrous aprotic solvent (e.g., DMF or DCM)
Procedure:
-
Dissolution:
-
Dissolve the purified and lyophilized this compound bioconjugate in the anhydrous aprotic solvent.
-
In a separate vial, dissolve the carboxylic acid to be conjugated in the same solvent.
-
-
Reaction:
-
Add the carboxylic acid solution to the bioconjugate solution.
-
Add DCC (or EDC/NHS) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by a suitable analytical technique (e.g., LC-MS).
-
-
Purification:
-
If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
The final derivatized bioconjugate can be purified by chromatography (e.g., size-exclusion or reversed-phase HPLC) to remove excess reagents and byproducts.
-
Visualization of Workflows and Pathways
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Logical Relationship in PROTAC-Mediated Protein Degradation
References
The Hydrophilic Heart of Bioconjugation: An In-depth Guide to Hydroxy-PEG3-acid Linkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of advanced therapeutics, the precise connection between a targeting moiety and a potent payload is paramount. This connection is forged by linkers, and among them, hydrophilic linkers are gaining prominence for their ability to overcome the challenges associated with hydrophobic drugs and bioconjugates. This technical guide delves into the core of hydrophilicity, focusing on a key player: the Hydroxy-PEG3-acid linker. This document provides a comprehensive overview of its properties, methods for its characterization, and its role in shaping the future of targeted therapies like antibody-drug conjugates (ADCs).
Understanding the this compound Linker: A Structural and Functional Overview
The this compound linker is a heterobifunctional molecule characterized by a short polyethylene glycol (PEG) chain of three ethylene oxide units. This PEG chain is flanked by a hydroxyl (-OH) group at one end and a carboxylic acid (-COOH) group at the other. This unique structure imparts crucial properties that are highly advantageous in bioconjugation.
Key Features:
-
Inherent Hydrophilicity: The repeating ethylene oxide units of the PEG chain are responsible for the linker's high water solubility. This is a critical attribute that can be transferred to the entire bioconjugate, mitigating the hydrophobicity of many potent drug payloads.
-
Biocompatibility: Polyethylene glycol is well-established as a biocompatible and non-immunogenic polymer, making it an ideal component for in vivo applications.
-
Defined Length: As a discrete molecule, the this compound linker has a precise length, which allows for controlled spacing between the conjugated molecules. This can be crucial for maintaining the biological activity of the targeting protein and optimizing the efficacy of the payload.
-
Versatile Conjugation Chemistry: The terminal hydroxyl and carboxylic acid groups provide orthogonal handles for conjugation. The carboxylic acid can be activated to react with primary amines (e.g., lysine residues on antibodies), while the hydroxyl group offers a site for further modification or attachment to other molecules.
The hydrophilicity of a molecule can be quantitatively expressed by its partition coefficient, often represented as a logarithm (logP). A lower logP value indicates higher hydrophilicity. The computed XLogP3 value for this compound is -1.4 , signifying its strong hydrophilic nature.
Quantifying Hydrophilicity: Data and Experimental Approaches
The hydrophilicity of a linker is not just a qualitative descriptor; it is a measurable property that directly impacts the performance of a bioconjugate. Several experimental techniques can be employed to assess and compare the hydrophilicity of different linkers and their resulting conjugates.
Comparative Hydrophilicity Data
The following table provides a summary of key physicochemical properties of the this compound linker and illustrates the general trend of increasing hydrophilicity with longer PEG chains.
| Linker/Molecule | Molecular Weight ( g/mol ) | XLogP3 (Computed) | Water Solubility |
| This compound | 222.24 | -1.4 | High |
| Hydroxy-PEG2-acid | 178.18 | -1.0 | High |
| Hydroxy-PEG4-acid | 266.29 | -1.8 | Very High |
| A typical hydrophobic linker | >300 | >3.0 | Low |
Note: XLogP3 values are computed predictions and serve as a relative measure of hydrophilicity. Actual experimental values may vary.
Experimental Protocols for Hydrophilicity Assessment
2.2.1. Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful analytical technique used to separate molecules based on their hydrophobicity. In the context of ADCs, a more hydrophilic linker will result in a shorter retention time on the HIC column.
Objective: To determine the relative hydrophobicity of an ADC conjugated with a this compound linker compared to other ADCs with different linkers.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 6.95
-
Mobile Phase B: 20 mM sodium phosphate, pH 6.95, with 20% isopropanol
-
ADC samples (lyophilized or in a suitable buffer)
Protocol:
-
Sample Preparation: Reconstitute lyophilized ADC samples in Mobile Phase A to a final concentration of 1-5 mg/mL. If in a different buffer, perform a buffer exchange into Mobile Phase A.
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10-50 µg of the ADC sample onto the column.
-
Elution Gradient: Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Data Acquisition: Monitor the elution profile at 280 nm (for the antibody) and at the characteristic wavelength of the payload, if applicable.
-
Analysis: The retention time of the main ADC peak is inversely proportional to its hydrophilicity. Compare the retention times of ADCs with different linkers to rank their relative hydrophilicity.
2.2.2. Water Contact Angle Measurement
The water contact angle is a measure of the wettability of a surface. A lower contact angle indicates a more hydrophilic surface. This method is particularly useful for assessing the hydrophilicity of surfaces modified with different linkers.
Objective: To measure the water contact angle on a solid support functionalized with this compound to assess its surface hydrophilicity.
Materials:
-
Contact angle goniometer
-
High-purity deionized water
-
Microsyringe
-
Solid support (e.g., silicon wafer, glass slide)
-
Chemicals for surface functionalization with the linker
Protocol:
-
Surface Preparation: Clean the solid support thoroughly (e.g., with piranha solution for glass or silicon).
-
Linker Immobilization: Functionalize the clean surface with the this compound linker using an appropriate chemical method (e.g., silanization followed by coupling of the linker's acid group).
-
Measurement Setup: Place the functionalized substrate on the goniometer stage.
-
Droplet Deposition: Use the microsyringe to gently deposit a small droplet (2-5 µL) of deionized water onto the surface.
-
Image Capture and Analysis: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface. Use the goniometer's software to measure the angle between the tangent of the droplet and the solid surface.
-
Data Collection: Repeat the measurement at multiple locations on the surface to ensure reproducibility and calculate the average contact angle. A lower average contact angle for the this compound modified surface compared to a surface with a hydrophobic linker indicates higher hydrophilicity.
Visualizing the Role of this compound Linkers
Diagrams are essential tools for understanding complex biological and chemical processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams illustrating the significance of the this compound linker in ADC development.
General Workflow for ADC Synthesis
This diagram outlines the key steps in the synthesis of an antibody-drug conjugate utilizing a heterobifunctional linker like this compound.
Caption: Workflow for the synthesis of an ADC using a this compound linker.
Mechanism of Action of an ADC
This diagram illustrates the general mechanism by which an antibody-drug conjugate targets and kills a cancer cell. The linker's role is to ensure the payload is delivered to the target cell before being released.
Caption: General mechanism of action of an antibody-drug conjugate.
Impact of Hydrophilicity on ADC Properties
This diagram illustrates the logical relationship between the hydrophilicity of the linker and the overall desirable properties of an antibody-drug conjugate.
Caption: The positive impact of linker hydrophilicity on ADC characteristics.
Conclusion
The this compound linker, with its inherent hydrophilicity, defined length, and versatile chemistry, represents a powerful tool in the arsenal of drug development professionals. By mitigating the challenges of payload hydrophobicity, these linkers contribute to the creation of more soluble, stable, and effective bioconjugates. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to understand, evaluate, and implement these critical components in the design of next-generation targeted therapies. As the field continues to advance, a deep understanding of the role of hydrophilic linkers will be essential for unlocking the full potential of precision medicine.
The Bifunctional Bridge: An In-depth Technical Guide to the Carboxylic Acid Reactivity of Hydroxy-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug delivery, the strategic selection of a chemical linker is paramount to the efficacy and pharmacokinetic profile of the resulting molecule. Among the diverse array of available linkers, polyethylene glycol (PEG) linkers have become a cornerstone technology, prized for their ability to favorably modulate the physicochemical properties of bioconjugates. This technical guide provides an in-depth exploration of the carboxylic acid reactivity of Hydroxy-PEG3-acid, a discrete PEG linker that offers a unique balance of hydrophilicity, flexibility, and defined length.
This guide will delve into the quantitative aspects of its carboxylic acid reactivity, provide detailed experimental protocols for its use in forming stable amide bonds, and visualize its role in key experimental workflows, such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: The Reactivity of the Carboxylic Acid Moiety
This compound is a heterobifunctional linker featuring a terminal hydroxyl group and a terminal carboxylic acid. The carboxylic acid is the primary reactive handle for conjugation to amine-containing molecules, such as proteins, peptides, and amine-modified oligonucleotides. This reaction typically proceeds via the formation of a stable amide bond.[1][2][3] The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous media, a critical feature for bioconjugation in physiological environments.[1][2]
The direct reaction between a carboxylic acid and a primary amine to form an amide bond is generally slow and requires harsh conditions that can be detrimental to sensitive biomolecules. Therefore, the carboxylic acid group of this compound is almost always activated to a more reactive intermediate. The most common and well-established method for this activation is the use of carbodiimide chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The reaction proceeds in two steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.
-
Formation of a Stable NHS Ester: To improve the efficiency of the reaction and the stability of the reactive intermediate, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester can then react with a primary amine to form a stable amide bond, releasing NHS as a byproduct.
Quantitative Data on Carboxylic Acid Reactivity
While specific kinetic and yield data for this compound can vary depending on the reaction conditions and the nature of the amine-containing substrate, the following tables summarize representative quantitative data for EDC/NHS-mediated couplings of short PEG-acid linkers to primary amines.
| Parameter | Value | Conditions | Reference(s) |
| Activation Time | 15 - 30 minutes | Room temperature, pH 4.5-6.0 (MES buffer) | |
| Conjugation Time | 2 hours to overnight | Room temperature or 4°C, pH 7.2-8.5 | |
| Optimal pH for Activation | 4.5 - 7.2 | MES buffer | |
| Optimal pH for Conjugation | 7.0 - 8.5 | PBS or bicarbonate buffer | |
| Typical Molar Excess (EDC) | 2 - 10 fold | Relative to carboxylic acid | |
| Typical Molar Excess (NHS) | 1.5 - 5 fold | Relative to carboxylic acid |
Table 1: Typical Reaction Parameters for EDC/NHS Coupling of Short PEG-Acids
| Property | Description | Typical Values/Observations | Reference(s) |
| Conjugation Yield | The percentage of the limiting reactant (typically the biomolecule) that is successfully conjugated. | Highly variable (can exceed 90% under optimized conditions). Factors include reactant concentrations, pH, and purity of reagents. | |
| Amide Bond Stability | The resistance of the newly formed amide bond to hydrolysis. | Highly stable under physiological conditions (pH 7.4). The half-life of an amide bond at neutral pH is estimated to be several hundred years. | |
| Reaction Kinetics | The rate of the conjugation reaction. | The reaction with the NHS ester is significantly faster at higher pH (e.g., pH 9.0) but the hydrolysis of the NHS ester is also faster. A pH of 7.2-8.5 provides a good balance. |
Table 2: Performance Characteristics of Amide Bonds Formed via EDC/NHS Coupling
Mandatory Visualizations
Signaling Pathway: Influence of a PEGylated Bioconjugate on the MAPK Signaling Pathway
The covalent attachment of PEG chains (PEGylation) to therapeutic proteins can alter their interaction with cell surface receptors and subsequently influence intracellular signaling pathways. For instance, a PEGylated therapeutic protein targeting a receptor tyrosine kinase could modulate the downstream Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in cell proliferation, differentiation, and survival.
Caption: Simplified MAPK signaling pathway modulated by a PEGylated therapeutic protein.
Experimental Workflow: EDC/NHS Coupling of this compound to a Protein
The following diagram illustrates a typical two-step experimental workflow for conjugating this compound to a protein containing primary amines (e.g., lysine residues).
Caption: Two-step experimental workflow for protein bioconjugation.
Logical Relationship: Role of this compound in PROTAC and ADC Development
This compound serves as a critical linker in the construction of complex biotherapeutics like ADCs and PROTACs. The following diagram illustrates the logical workflow for the development of these molecules, highlighting the role of the linker.
Caption: Logical workflows for ADC and PROTAC development.
Experimental Protocols
Protocol 1: General Procedure for EDC/NHS Coupling of this compound to a Protein
This protocol describes a general method for conjugating the carboxylic acid of this compound to primary amines on a protein.
Materials:
-
This compound
-
Protein with accessible primary amines (e.g., antibody, enzyme)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.
-
Prepare a solution of the protein (e.g., 1-10 mg/mL) in Conjugation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.
-
Add a 5-10 fold molar excess of the freshly prepared EDC solution and a 2-5 fold molar excess of the NHS/Sulfo-NHS solution to the this compound solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.
-
-
Conjugation to Protein:
-
Add the activated this compound solution from Step 2 to the protein solution. A molar ratio of 10-20 fold excess of the activated linker to the protein is a common starting point, but this should be optimized for the specific application.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional but Recommended):
-
To quench any unreacted NHS esters, add the Quenching Buffer to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Alternatively, purify the conjugate by dialysis against the desired storage buffer.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to confirm an increase in molecular weight.
-
Use techniques such as MALDI-TOF mass spectrometry or HPLC to determine the degree of labeling (number of PEG linkers per protein).
-
Protocol 2: Synthesis of a PROTAC using this compound
This protocol provides a general outline for the synthesis of a PROTAC molecule where this compound links a protein of interest (POI) ligand and an E3 ligase ligand. This example assumes the POI ligand has a suitable amine for conjugation.
Materials:
-
POI ligand with a primary amine handle
-
E3 ligase ligand with a carboxylic acid handle
-
This compound
-
EDC, NHS
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Reverse-phase HPLC for purification
Procedure:
-
Step A: Conjugation of this compound to the POI Ligand
-
Follow the EDC/NHS coupling procedure described in Protocol 1 to conjugate the carboxylic acid of this compound to the amine handle of the POI ligand.
-
Purify the resulting POI-Linker-OH intermediate by reverse-phase HPLC.
-
-
Step B: Activation of the E3 Ligase Ligand
-
This step is not necessary if using a coupling agent like HATU in the next step.
-
-
Step C: Conjugation of the POI-Linker-OH to the E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (with its carboxylic acid) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) and stir for 5 minutes at room temperature.
-
Add the POI-Linker-OH intermediate (1.0 equivalent) dissolved in anhydrous DMF.
-
Stir the reaction at room temperature for 2-4 hours or until completion as monitored by LC-MS.
-
-
Purification and Characterization:
-
Purify the final PROTAC molecule by reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
Conclusion
The carboxylic acid moiety of this compound provides a versatile and reliable handle for bioconjugation through the formation of stable amide bonds. The well-established EDC/NHS coupling chemistry allows for efficient conjugation to a wide range of amine-containing molecules under mild, aqueous conditions suitable for sensitive biomolecules. Its defined length and hydrophilic nature make it an invaluable tool in the design of advanced therapeutics such as ADCs and PROTACs, where precise control over the linker properties is crucial for optimizing efficacy and safety. The protocols and workflows presented in this guide provide a practical framework for researchers and drug development professionals to effectively utilize the carboxylic acid reactivity of this compound in their research and development endeavors.
References
An In-depth Technical Guide to Hydroxy-PEG3-acid: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG3-acid, a heterobifunctional linker, is a valuable tool in modern drug discovery and development. Its structure, featuring a terminal hydroxyl group and a carboxylic acid separated by a flexible tri-ethylene glycol (PEG) spacer, imparts unique properties that are leveraged in bioconjugation, surface modification, and, most notably, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed look at its primary applications, experimental protocols for its use, and a visualization of the key biological pathway it helps to modulate.
Core Properties of this compound
This compound is a well-characterized molecule with specific properties that make it suitable for a range of biochemical applications. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 518044-49-0 | [1] |
| Molecular Weight | 222.24 g/mol | [1][2] |
| Molecular Formula | C9H18O6 | [1][2] |
| IUPAC Name | 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoic acid | |
| Appearance | Colorless to light yellow liquid or low-melting solid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water and most organic solvents like DMSO and DMF | |
| Storage | Recommended to be stored at -20°C for long-term stability |
Key Applications in Drug Development
The primary utility of this compound lies in its ability to act as a flexible linker in the construction of more complex molecules. The hydrophilic PEG spacer enhances the solubility of the resulting conjugates, a crucial factor in improving the pharmacokinetic properties of drug candidates.
Proteolysis Targeting Chimeras (PROTACs)
The most prominent application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as the linker connecting the ligand that binds to the target protein and the ligand that binds to the E3 ligase. The flexibility and length of the PEG chain are critical for allowing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Bioconjugation and Surface Modification
The terminal carboxylic acid and hydroxyl groups of this compound allow for versatile conjugation chemistry. The carboxylic acid can be activated to react with primary amines on proteins, peptides, or other molecules to form stable amide bonds. The hydroxyl group can be further derivatized for other conjugation strategies. This dual functionality makes it useful for:
-
Antibody-Drug Conjugates (ADCs): The PEG linker can improve the solubility and stability of ADCs.
-
Surface Functionalization: Immobilizing biomolecules on surfaces for applications such as biosensors and microarrays, where the PEG spacer helps to reduce non-specific binding.
Experimental Protocols
The following sections provide a generalized experimental workflow for the synthesis of a PROTAC using this compound. This is an illustrative protocol, and specific reaction conditions may need to be optimized for different target proteins and E3 ligase ligands.
General Workflow for PROTAC Synthesis using this compound
The synthesis of a PROTAC using this compound typically involves a multi-step process. The following diagram illustrates a common workflow where the carboxylic acid of the linker is first coupled to the E3 ligase ligand, followed by derivatization of the hydroxyl group and coupling to the target protein ligand.
References
A Comprehensive Technical Guide to the Solubility of Hydroxy-PEG3-acid in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Hydroxy-PEG3-acid, a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and proteomics. Understanding its solubility in various solvent systems is critical for its effective application in research and development.
Introduction to this compound
This compound, with the chemical name 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoic acid, is a hydrophilic crosslinker containing a terminal hydroxyl group and a carboxylic acid. The polyethylene glycol (PEG) spacer imparts significant water solubility, a key feature for its use in biological applications.[1][2][3][4] Its heterobifunctional nature allows for the sequential conjugation of different molecules, making it a versatile tool in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs. The hydroxyl group can be used for further derivatization, while the carboxylic acid can be activated to react with primary amines.[1]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent environments.
| Property | Value | Reference |
| Molecular Formula | C9H18O6 | |
| Molecular Weight | 222.24 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Density | ~1.180 g/cm³ |
Solubility Profile
The solubility of this compound is a critical parameter for its handling, formulation, and reaction efficiency. The presence of the hydrophilic PEG chain suggests good solubility in polar solvents.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molarity (M) | Reference |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | ≥ 100 | ~0.45 | |
| Water | Room Temperature | To be determined | To be determined | - |
| Phosphate-Buffered Saline (PBS) | Room Temperature | To be determined | To be determined | - |
| Ethanol | Room Temperature | To be determined | To be determined | - |
| Methanol | Room Temperature | To be determined | To be determined | - |
Note: The "≥" symbol indicates that the saturation point was not reached at this concentration.
Qualitative Solubility and pH-Dependence
The hydrophilic PEG spacer is known to increase solubility in aqueous media. As a carboxylic acid, the solubility of this compound in aqueous solutions is expected to be pH-dependent. At pH values above its pKa, the carboxylic acid group will be deprotonated to form a carboxylate, which is more polar and thus more soluble in water. Conversely, at pH values below its pKa, the carboxylic acid will be in its neutral, protonated form, which is less soluble. This relationship is a critical consideration when working with aqueous buffers.
Caption: Logical relationship between pH and the aqueous solubility of a carboxylic acid.
Experimental Protocol for Solubility Determination
The following section provides a detailed methodology for determining the equilibrium solubility of this compound using the widely accepted shake-flask method. This protocol is suitable given that the analyte is a liquid.
Materials and Equipment
-
This compound
-
Solvents of interest (e.g., Water, PBS, Ethanol, Methanol)
-
Glass vials with screw caps
-
Analytical balance
-
Pipettes and tips
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, chemically compatible with the solvent)
-
Quantification instrument (e.g., HPLC with a suitable detector, UV-Vis spectrophotometer if a chromophore is present or after derivatization)
-
Volumetric flasks and other standard laboratory glassware
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of the Test Sample:
-
Add an excess amount of this compound to a glass vial. Since it is a liquid, this can be done by adding a volume that is visibly in excess of what is expected to dissolve.
-
Add a precise volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Prepare samples in triplicate for each solvent to ensure the reliability of the results.
-
-
Equilibration:
-
Place the vials in a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples using an orbital shaker at a constant speed for a sufficient period to reach equilibrium, typically 24 to 48 hours. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker.
-
Allow the samples to stand undisturbed for a short period to allow for initial settling of any undissolved material.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet any undissolved this compound.
-
-
Sample Collection and Filtration:
-
Carefully collect the supernatant using a pipette, being cautious not to disturb the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining undissolved micro-droplets.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a pre-validated analytical method. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector (RID) or Charged Aerosol Detector (CAD), as PEG lacks a strong UV chromophore) is often preferred.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.
-
Conclusion
This compound is a valuable tool in modern drug development and proteomics, with its utility being significantly influenced by its solubility. While it is known to be highly soluble in DMSO and is expected to have good solubility in aqueous media, precise quantitative data in various solvents is often required for specific applications. The experimental protocol detailed in this guide provides a robust framework for researchers to determine these solubility values accurately in their own laboratories. A thorough understanding and empirical determination of its solubility profile will enable scientists to optimize its use in creating innovative and effective bioconjugates and drug delivery systems.
References
A Technical Guide to the Spectroscopic Analysis of Hydroxy-PEG3-acid
This technical guide provides an in-depth overview of the spectroscopic analysis of Hydroxy-PEG3-acid (chemical name: 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid), a bifunctional molecule widely used in bioconjugation, drug delivery, and materials science.[1][2] The guide details expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines experimental protocols, and presents visual workflows for researchers, scientists, and drug development professionals.
Molecular Structure
This compound is a hydrophilic linker possessing a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, connected by a three-unit polyethylene glycol (PEG) chain. This structure allows for versatile chemical modifications at either end.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The characteristic chemical shifts for this compound are summarized below.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H -OOC- | ~12.0 | Singlet (broad) | 1H | Chemical shift is concentration-dependent and the proton readily exchanges with D₂O.[3][4] |
| -CH₂-CH ₂-COOH | ~2.62 | Triplet | 2H | Coupled to the adjacent methylene group (-O-CH₂-). |
| -O-CH ₂-CH₂-COOH | ~3.75 | Triplet | 2H | Coupled to the methylene group adjacent to the acid. |
| -O-CH ₂-CH ₂-O- | ~3.65 | Multiplet | 8H | The backbone methylene protons of the PEG chain often appear as a complex, overlapping multiplet.[5] |
| HO-CH ₂- | ~3.71 | Triplet | 2H | Often overlaps with the main PEG backbone signals. |
| H O-CH₂- | Variable (~2-5) | Singlet (broad) | 1H | Position is highly dependent on solvent, concentration, and temperature. |
The carbon NMR spectrum identifies the number of chemically distinct carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon (Label) | Chemical Shift (δ, ppm) | Notes |
| -C OOH | ~175 | Carbonyl carbon of the carboxylic acid. |
| -O-C H₂-CH₂-O- | ~70.5 | A characteristic region for PEG backbone carbons. |
| HO-CH₂-C H₂-O- | ~72.5 | The carbon adjacent to the terminal hydroxyl group. |
| -O-C H₂-CH₂-COOH | ~69.0 | Carbon adjacent to the propanoic acid moiety. |
| C H₂-O- | ~61.5 | Terminal carbon bonded to the hydroxyl group. |
| -C H₂-COOH | ~35.0 | Methylene carbon adjacent to the carbonyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad | A very prominent and broad absorption due to hydrogen bonding. |
| O-H (Alcohol) | Stretching | 3500 - 3200 | Broad | Often overlaps with the broad carboxylic acid O-H stretch. |
| C-H (Alkane) | Stretching | 3000 - 2850 | Medium-Strong | Characteristic of the methylene groups in the PEG chain. |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | Strong | A strong, sharp peak characteristic of the carbonyl group. |
| C-O (Ether & Alcohol) | Stretching | 1250 - 1050 | Strong | A strong, often broad region due to multiple C-O bonds in the PEG chain and alcohol. |
Experimental Protocols
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterium Oxide (D₂O)). The choice of solvent is critical, as the acidic and hydroxyl proton signals are solvent-dependent.
-
Instrument Setup:
-
Use a standard 5 mm NMR tube.
-
Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a 90° pulse angle is used with proton decoupling. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons, though none are present in this molecule.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and calibrate it using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
-
Sample Preparation: As this compound is often a viscous liquid or oil, Attenuated Total Reflectance (ATR) is a convenient method. Place a small drop of the neat sample directly onto the ATR crystal.
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to the key functional groups.
-
Visualization of Workflows and Structures
The following diagrams illustrate the spectroscopic analysis workflow and the correlation between the molecular structure and its expected spectral signals.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Correlation of molecular structure with key NMR and IR signals.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for Hydroxy-PEG3-acid in Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone technique in drug development and biotechnology. It enhances the therapeutic properties of proteins, peptides, and other biomolecules by increasing their hydrodynamic size. This modification can lead to a longer circulatory half-life, improved stability, increased water solubility, and reduced immunogenicity.[1][2][3][4] Hydroxy-PEG3-acid is a heterobifunctional PEG linker containing a terminal hydroxyl group and a carboxylic acid group. The carboxylic acid can be activated to react with primary amines on a protein, such as the side chain of lysine residues or the N-terminus, forming a stable amide bond.
These application notes provide a detailed protocol for the conjugation of this compound to a target protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Principle of the Reaction
The conjugation of this compound to a protein is a two-step process. First, the terminal carboxylic acid of the PEG linker is activated using EDC and NHS (or its water-soluble analog, Sulfo-NHS). EDC activates the carboxyl group, forming a highly reactive O-acylisourea intermediate.[5] This intermediate can then react with NHS to form a more stable NHS ester. In the second step, the amine-reactive NHS ester reacts with primary amine groups on the protein to form a stable amide linkage.
Materials and Reagents
-
This compound
-
Target protein with available primary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns or dialysis cassettes (e.g., Zeba™ Spin Desalting Columns or Slide-A-Lyzer™ Dialysis Cassettes)
-
Reaction tubes
-
Standard laboratory equipment (pipettes, vortex mixer, centrifuge)
Experimental Protocols
Protocol 1: Two-Step Protein Conjugation
This protocol involves the pre-activation of this compound to form an NHS ester, followed by the addition of the target protein. This method can minimize the modification of carboxyl groups on the protein by EDC.
Step 1: Activation of this compound
-
Equilibrate EDC and NHS to room temperature before opening.
-
Dissolve this compound in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Add EDC and NHS to the this compound solution. A molar excess of EDC and NHS over the PEG linker is recommended. Refer to Table 1 for typical molar ratios.
-
Incubate the reaction for 15-30 minutes at room temperature.
Step 2: Conjugation to the Target Protein
-
Prepare the target protein in Coupling Buffer (PBS, pH 7.2-7.5). The optimal protein concentration is typically 1-10 mg/mL.
-
Add the activated Hydroxy-PEG3-NHS ester solution to the protein solution. The molar ratio of the PEG linker to the protein will determine the degree of PEGylation and should be optimized for each specific protein and application. See Table 1 for guidance.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding Quenching Buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes.
Protocol 2: One-Pot Protein Conjugation
In this simplified approach, all reactants are mixed in a single tube. This method is faster but may lead to protein cross-linking if the protein contains both primary amines and carboxyl groups that could be activated by EDC.
-
Dissolve the target protein in Coupling Buffer (PBS, pH 7.2).
-
Dissolve this compound, EDC, and NHS in the appropriate solvent (e.g., DMSO or DMF for the PEG linker if needed, then add to the buffer) and add them to the protein solution. Refer to Table 1 for recommended molar ratios. The final concentration of organic solvent should typically not exceed 10%.
-
Incubate the reaction for 2 hours at room temperature.
-
Quench the reaction as described in Protocol 1, Step 4.
Data Presentation
Table 1: Typical Reaction Conditions for Protein Conjugation
| Parameter | Activation Step (Two-Step Protocol) | Conjugation Step | One-Pot Protocol |
| pH | 5.0 - 6.0 | 7.2 - 8.5 | 7.2 - 7.5 |
| Buffer | MES | PBS, Bicarbonate, or Borate | PBS |
| Temperature | Room Temperature | Room Temperature or 4°C | Room Temperature |
| Duration | 15 - 30 minutes | 30 minutes to 2 hours (RT) or overnight (4°C) | 2 hours |
| Molar Ratio (PEG:Protein) | N/A | 5:1 to 100:1 (empirical optimization needed) | 5:1 to 100:1 |
| Molar Ratio (EDC:PEG) | 2:1 to 10:1 | 2:1 to 10:1 (relative to PEG) | 2:1 to 10:1 (relative to PEG) |
| Molar Ratio (NHS:EDC) | 1:1 to 2:1 | 1:1 to 2:1 | 1:1 to 2:1 |
Purification of PEGylated Protein
After the conjugation reaction, it is crucial to purify the PEGylated protein from unreacted PEG linker, unconjugated protein, and reaction by-products. Several chromatographic techniques are suitable for this purpose.
Table 2: Purification Techniques for PEGylated Proteins
| Technique | Principle of Separation | Application Notes |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Very effective for removing unreacted, low molecular weight PEG linkers and by-products. Can also separate native protein from the larger PEGylated conjugate. |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge. | PEGylation can shield surface charges, altering the protein's elution profile. This can be used to separate proteins with different degrees of PEGylation. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Can be a useful polishing step after IEX. |
| Reversed-Phase Chromatography (RPC) | Separation based on hydrophobicity, typically using organic solvents. | Often used for analytical characterization and can separate positional isomers. |
Characterization of PEGylated Protein
The resulting PEGylated protein should be thoroughly characterized to confirm successful conjugation and determine the extent of modification.
Table 3: Characterization Methods for PEGylated Proteins
| Method | Information Obtained |
| SDS-PAGE | Visual confirmation of an increase in molecular weight. |
| Size Exclusion Chromatography (SEC) | Assessment of purity and aggregation; estimation of hydrodynamic size. |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Accurate molecular weight determination to confirm the degree of PEGylation (number of PEG chains per protein). |
| Peptide Mapping | Identification of specific PEGylation sites (e.g., which lysine residues were modified). |
| RP-HPLC | Purity analysis and separation of isomers. |
Experimental Workflow and Logical Relationships
Caption: Workflow for protein conjugation with this compound.
Signaling Pathway Visualization
The conjugation of this compound to a protein is a chemical process and does not in itself represent a biological signaling pathway. The diagram below illustrates the chemical reaction pathway.
Caption: Chemical pathway of EDC/NHS mediated PEGylation.
References
- 1. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 3. betalifesci.com [betalifesci.com]
- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Hydroxy-PEG3-acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile.[1][2] Hydrophilic linkers, particularly those incorporating polyethylene glycol (PEG), have gained prominence for their ability to improve the physicochemical properties of ADCs, especially when working with hydrophobic payloads.[3][4]
This document provides detailed application notes and protocols for the use of Hydroxy-PEG3-acid, a short-chain, discrete PEG linker, in the development of ADCs. This linker offers a balance of hydrophilicity to mitigate aggregation and improve solubility, while its defined length ensures the production of homogeneous ADC species.[5] We will cover the rationale for using a short-chain PEG linker, protocols for conjugation and characterization, and comparative data on ADC performance.
Rationale for Using this compound Linker
The incorporation of a this compound linker in ADC design offers several advantages:
-
Increased Hydrophilicity: The three-unit PEG chain enhances the water solubility of the ADC, which is particularly beneficial for hydrophobic drug payloads, helping to prevent aggregation and improve manufacturability.
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG spacer can create a hydration shell around the payload, potentially shielding it from premature clearance mechanisms and extending the ADC's circulation half-life.
-
Homogeneous ADC Population: The use of a discrete PEG3 linker, as opposed to polydisperse PEG mixtures, results in a more homogeneous ADC product with a consistent drug-to-antibody ratio (DAR), which is a critical quality attribute (CQA).
-
Controlled Spacer Length: The defined length of the PEG3 linker provides a precise distance between the antibody and the drug, which can be optimized for efficient payload delivery and biological activity.
Data Presentation: Comparative Performance of ADCs with PEG Linkers
The selection of linker length is a crucial aspect of ADC design, influencing various performance metrics. The following tables summarize quantitative data from preclinical studies, comparing ADCs with short-chain PEG linkers to those with no PEG or longer PEG chains.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Cell Line | Linker | IC50 (ng/mL) | Reference |
| Karpas-299 | No PEG | ~10 | |
| Karpas-299 | PEG2 | ~10 | |
| Karpas-299 | PEG4 | ~10 | |
| Karpas-299 | PEG8 | ~10 | |
| HER2+ (unspecified) | No PEG (SMCC linker) | 4.5-fold more potent than PEG4K | |
| HER2+ (unspecified) | PEG4K | 4.5-fold less potent than no PEG | |
| HER2+ (unspecified) | PEG10K | 22-fold less potent than no PEG |
Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in antibodies, payloads, and experimental conditions.
Table 2: Impact of PEG Linker Length on Pharmacokinetics (PK)
| Linker | Clearance (mL/day/kg) | Half-life Extension (vs. No PEG) | Reference |
| No PEG | High | - | |
| PEG8 | Low | Not Specified | |
| PEG12 | Low | Not Specified | |
| PEG24 | Low | Not Specified | |
| PEG4K | Not Specified | 2.5-fold | |
| PEG10K | Not Specified | 11.2-fold |
Note: Longer PEG chains generally lead to decreased clearance and prolonged half-life.
Table 3: Impact of PEG Linker Length on In Vivo Efficacy
| Tumor Model | Linker | Tumor Growth Inhibition | Reference |
| Xenograft | No PEG | Less effective than PEGylated | |
| Xenograft | Branched PEG12 | Enhanced anti-tumor activity | |
| NCI-N87 Xenograft | PEG10K | Most ideal therapeutic ability |
Note: Improved pharmacokinetic properties conferred by PEG linkers often translate to enhanced in vivo efficacy due to prolonged circulation and increased tumor accumulation.
Mandatory Visualization
Caption: Workflow for ADC development using this compound.
Caption: Mechanism of action for a typical antibody-drug conjugate.
Experimental Protocols
Protocol 1: Synthesis of Drug-Linker Conjugate (Payload with Carboxylic Acid)
This protocol describes the conjugation of a cytotoxic drug containing a carboxylic acid to the hydroxyl group of this compound, followed by activation of the linker's acid for antibody conjugation.
Materials:
-
Cytotoxic drug with a carboxylic acid group
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Esterification of Drug to PEG Linker: a. Dissolve the cytotoxic drug (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM. b. Add DCC (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP). c. Stir the reaction at room temperature overnight. d. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). e. Upon completion, filter the reaction mixture to remove dicyclohexylurea (DCU) byproduct. f. Purify the drug-PEG3-acid conjugate by flash chromatography or preparative RP-HPLC. g. Lyophilize the pure fractions to obtain the product as a solid.
-
Activation of the Drug-Linker's Carboxylic Acid: a. Dissolve the purified drug-PEG3-acid conjugate (1 equivalent) in anhydrous DMF. b. Add NHS (1.5 equivalents) and EDC (1.5 equivalents). c. Stir the reaction at room temperature for 2-4 hours. d. The resulting solution containing the NHS-activated drug-linker can be used directly in the antibody conjugation step.
Protocol 2: Antibody Conjugation via Lysine Residues
This protocol details the conjugation of the NHS-activated drug-linker to the surface-exposed lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.4-8.5
-
NHS-activated drug-linker solution from Protocol 1
-
Size-Exclusion Chromatography (SEC) system (e.g., Sephadex G-25, Superdex 200)
-
Diafiltration/ultrafiltration system
Procedure:
-
Antibody Preparation: a. Ensure the antibody is in an amine-free buffer at a concentration of 5-10 mg/mL. b. Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer (e.g., sodium bicarbonate).
-
Conjugation Reaction: a. Add the NHS-activated drug-linker solution to the antibody solution with gentle stirring. A molar excess of the drug-linker (e.g., 5-20 fold) is typically used to achieve the desired DAR. The final concentration of the organic solvent (e.g., DMF or DMSO) should be kept below 10% (v/v) to prevent antibody denaturation. b. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Purification of the ADC: a. Remove unreacted drug-linker and byproducts by SEC or diafiltration. b. Exchange the buffer to a formulation buffer suitable for storage (e.g., PBS, pH 7.4). c. Concentrate the purified ADC to the desired concentration.
Protocol 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates ADC species based on their hydrophobicity. The addition of each drug-linker moiety increases the hydrophobicity of the antibody, allowing for the separation of species with different DARs.
-
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
-
Procedure: a. Equilibrate the HIC column with Mobile Phase A. b. Inject the purified ADC sample. c. Elute the ADC species with a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). d. Monitor the elution profile at 280 nm. e. Calculate the average DAR by integrating the peak areas of the different drug-loaded species.
2. In Vitro Cytotoxicity Assay
-
Principle: This assay determines the potency of the ADC in killing cancer cells that express the target antigen. The half-maximal inhibitory concentration (IC50) is a common metric.
-
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
-
-
Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the ADC, a control antibody, and the free drug. c. Incubate for 72-120 hours. d. Measure cell viability using a suitable assay. e. Plot cell viability versus ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.
3. In Vivo Efficacy Study in a Xenograft Model
-
Principle: This study evaluates the anti-tumor activity of the ADC in a living organism.
-
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells that express the target antigen
-
ADC, vehicle control, and isotype control antibody
-
-
Procedure: a. Implant tumor cells subcutaneously into the mice. b. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups. c. Administer the ADC and controls intravenously at a predetermined dose and schedule. d. Monitor tumor volume and body weight regularly. e. At the end of the study, calculate the tumor growth inhibition (TGI).
Conclusion
The use of a this compound linker in ADC development provides a valuable tool for creating more homogeneous and effective targeted therapies. Its hydrophilic nature helps to overcome the challenges associated with hydrophobic payloads, leading to improved pharmacokinetic properties and potentially enhanced in vivo efficacy. The detailed protocols provided herein offer a framework for the synthesis, purification, and characterization of ADCs utilizing this short-chain PEG linker. Careful optimization of the linker and conjugation strategy is essential for the successful development of next-generation ADCs with an improved therapeutic index.
References
Application of Hydroxy-PEG3-acid in PROTAC Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two key components: a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
Hydroxy-PEG3-acid is a popular and versatile linker used in PROTAC synthesis. As a polyethylene glycol (PEG)-based linker, it offers several advantages, including increased hydrophilicity, which can enhance the solubility and bioavailability of the resulting PROTAC molecule. Its defined length and terminal carboxylic acid and hydroxyl functionalities provide a straightforward and adaptable handle for conjugation to both the POI and E3 ligase ligands. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of PROTACs.
Key Properties of this compound
| Property | Value |
| Chemical Name | 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoic acid |
| Molecular Formula | C9H18O6 |
| Molecular Weight | 222.24 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Solubility | Soluble in DMSO, DMF, and water |
Application in PROTAC Synthesis
This compound serves as a bifunctional linker, enabling the covalent connection of a warhead (POI ligand) and an E3 ligase ligand. The carboxylic acid moiety is typically activated for amide bond formation with an amine-functionalized ligand, while the hydroxyl group can be functionalized for attachment to the other ligand. The PEG3 unit provides optimal spacing for the formation of a productive ternary complex, a crucial step in inducing protein degradation.
Advantages of Using this compound:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the PROTAC, which can be a significant challenge for these often large and hydrophobic molecules.[1][2]
-
Improved Cell Permeability: By masking polar functional groups and increasing overall hydrophilicity, PEG linkers can enhance the ability of the PROTAC to cross cell membranes.
-
Optimized Ternary Complex Formation: The length and flexibility of the PEG3 linker can provide the necessary spatial orientation for the POI and E3 ligase to interact effectively, leading to efficient ubiquitination and degradation.
-
Synthetic Tractability: The terminal functional groups (hydroxyl and carboxylic acid) allow for straightforward and versatile conjugation chemistries.
Signaling Pathway: PROTAC-Mediated Degradation of BRD4
Bromodomain-containing protein 4 (BRD4) is a member of the bromodomain and extra-terminal domain (BET) family of proteins and a key regulator of gene transcription.[3][4][5] It binds to acetylated histones and recruits transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes, thereby promoting their expression. Overexpression or dysregulation of BRD4 is implicated in various cancers, making it an attractive therapeutic target.
A PROTAC designed to degrade BRD4 typically consists of a BRD4 inhibitor (e.g., JQ1) as the warhead and a ligand for an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). The this compound linker connects these two moieties. Once inside the cell, the PROTAC engages both BRD4 and the E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including the oncogene c-Myc, ultimately inhibiting cancer cell proliferation.
Caption: PROTAC-mediated degradation of BRD4 and its effect on transcription.
Experimental Protocols
Protocol 1: Synthesis of a BRD4-targeting PROTAC using this compound
This protocol describes a two-step synthesis of a BRD4-targeting PROTAC. It involves the initial coupling of this compound to an amine-containing E3 ligase ligand (e.g., a pomalidomide derivative), followed by the coupling of the resulting intermediate to a BRD4 ligand (e.g., a JQ1 derivative with a free amine).
Materials and Reagents:
-
This compound
-
Amine-functionalized E3 Ligase Ligand (e.g., 4-aminopomalidomide)
-
Amine-functionalized BRD4 Ligand (e.g., JQ1-amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Step 1: Coupling of this compound to the E3 Ligase Ligand
-
To a solution of this compound (1.0 eq) and the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a DCM/Methanol gradient to afford the E3 ligase ligand-PEG3-OH intermediate.
Step 2: Tosylation of the Hydroxyl Group
-
Dissolve the E3 ligase ligand-PEG3-OH intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the tosylated intermediate (E3 ligase ligand-PEG3-OTs).
Step 3: Coupling of the Tosylated Intermediate to the BRD4 Ligand
-
To a solution of the amine-functionalized BRD4 ligand (1.0 eq) in anhydrous DMF, add the E3 ligase ligand-PEG3-OTs (1.1 eq) and DIPEA (3.0 eq).
-
Stir the reaction at 60 °C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC.
Caption: General workflow for the synthesis of a BRD4-targeting PROTAC.
Protocol 2: Western Blot Analysis of BRD4 Degradation
This protocol outlines the procedure to assess the degradation of BRD4 in cultured cells following treatment with the synthesized PROTAC.
Materials and Reagents:
-
Cancer cell line expressing BRD4 (e.g., MV4-11, HeLa)
-
Synthesized BRD4 PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the BRD4 PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Quantitative Data Summary
The following tables summarize representative data for BRD4-targeting PROTACs utilizing PEG linkers. While specific data for this compound is not always available, the data for PROTACs with similar PEG linkers provides a valuable reference for expected potency.
Table 1: Degradation Potency of BRD4-targeting PROTACs with PEG Linkers
| PROTAC ID | E3 Ligase Ligand | Linker | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| dBET1 | CRBN | 8-atom PEG/Alkyl | MV4-11 | ~8 | >95 | |
| ARV-825 | CRBN | 12-atom PEG/Alkyl | 22Rv1 | ~5 | >95 | |
| MZ1 | VHL | 12-atom PEG/Alkyl | HeLa | ~15 | >90 | |
| Compound A | CRBN | PEG2 | MV4-11 | 0.75 | >95 | |
| Compound B | VHL | PEG4 | Ramos | 1-40 | N/A |
Table 2: Antiproliferative Activity of BRD4-targeting PROTACs with PEG Linkers
| PROTAC ID | Linker | Cell Line | IC₅₀ (nM) | Reference |
| QCA570 | PEG-based | 5637 | ~1 | |
| B24 | PEG2 | MV4-11 | 0.4 | |
| ARV-771 | PEG-based | 22Rv1 | 1.8 |
Conclusion
This compound is a highly effective and versatile linker for the synthesis of PROTACs. Its inherent properties contribute to improved solubility and permeability of the final PROTAC molecule, while its defined length and functional handles facilitate straightforward and efficient synthesis. The provided protocols and data serve as a comprehensive guide for researchers aiming to utilize this compound in the development of potent and selective protein degraders. The successful application of such linkers in targeting proteins like BRD4 underscores the potential of PROTAC technology in modern drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 4. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydroxy-PEG3-acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG3-acid is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems. Its structure, featuring a terminal hydroxyl group and a carboxylic acid group connected by a three-unit polyethylene glycol (PEG) spacer, offers a versatile platform for conjugating therapeutic agents to targeting moieties or nanoparticle surfaces. The short, hydrophilic PEG chain enhances aqueous solubility and provides a steric shield, which can improve the pharmacokinetic profile of the conjugated drug by reducing nonspecific interactions and enzymatic degradation.
The terminal carboxylic acid allows for covalent linkage to amine-containing molecules, such as drugs, peptides, or ligands, through stable amide bond formation. This is typically achieved using carbodiimide chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The hydroxyl terminus can be further functionalized for multi-step conjugation strategies or can interact with specific carrier systems. These characteristics make this compound a valuable tool for designing sophisticated drug delivery vehicles with enhanced efficacy and reduced side effects.
Core Applications in Targeted Drug Delivery
-
Nanoparticle Surface Functionalization: this compound is used to modify the surface of nanoparticles (e.g., PLGA, liposomes, metallic nanoparticles) to improve their biocompatibility and circulation time. The PEG spacer helps to reduce opsonization and clearance by the reticuloendothelial system (RES).
-
Linker for Drug-Targeting Ligand Conjugates: It can act as a flexible spacer to connect a therapeutic drug to a targeting ligand (e.g., antibody, peptide, aptamer). This ensures that the drug is selectively delivered to the target cells or tissues, thereby increasing its therapeutic index.
-
Prodrug Development: By conjugating a drug to a carrier via this compound, a prodrug can be formed. The linkage is designed to be stable in circulation but cleavable at the target site, for instance, in the acidic tumor microenvironment or by specific enzymes, to release the active drug.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data obtained from studies utilizing short-chain Hydroxy-PEG-acid linkers in the formulation of targeted drug delivery systems. These values are representative and will vary depending on the specific drug, nanoparticle composition, and targeting strategy.
Table 1: Physicochemical Characterization of Drug-Loaded Nanoparticles
| Parameter | Typical Value Range | Analytical Method |
| Hydrodynamic Diameter (nm) | 100 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -10 to -30 mV | Laser Doppler Velocimetry |
| Drug Loading Content (%) | 1 - 10% | HPLC, UV-Vis Spectroscopy |
| Encapsulation Efficiency (%) | 70 - 95% | HPLC, UV-Vis Spectroscopy |
Table 2: In Vitro Drug Release Kinetics
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | < 15% | 20 - 30% |
| 6 | 20 - 30% | 40 - 60% |
| 12 | 30 - 45% | 60 - 80% |
| 24 | 40 - 60% | > 80% |
Table 3: In Vivo Efficacy in Tumor-Bearing Animal Models
| Treatment Group | Tumor Volume Reduction (%) | Survival Rate Increase (%) |
| Free Drug | 30 - 50% | 20 - 40% |
| Non-targeted Nanoparticles | 50 - 70% | 40 - 60% |
| Targeted Nanoparticles | 70 - 90% | 60 - 80% |
Experimental Protocols
Protocol 1: Conjugation of an Amine-Containing Drug to this compound
This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS, followed by conjugation to a primary amine on a therapeutic drug.
Materials:
-
This compound
-
Amine-containing drug
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Dialysis membrane (MWCO appropriate for the conjugate)
-
Stir plate and stir bars
-
Reaction vials
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add a 1.5-fold molar excess of both EDC and NHS to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate.
-
-
Conjugation to the Drug:
-
Dissolve the amine-containing drug in MES buffer.
-
Add the activated this compound solution dropwise to the drug solution with continuous stirring.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with PBS to facilitate the reaction with the primary amine.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Quench the reaction by adding a small amount of hydroxylamine or an amine-containing buffer like Tris.
-
Purify the drug-PEG conjugate by dialysis against deionized water or an appropriate buffer to remove unreacted starting materials and byproducts.
-
Lyophilize the purified conjugate for storage.
-
-
Characterization:
-
Confirm the successful conjugation using techniques such as ¹H NMR, FTIR, and Mass Spectrometry.
-
Protocol 2: Formulation of Drug-Loaded PLGA Nanoparticles with Surface-Conjugated this compound
This protocol details the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating a hydrophobic drug, with the this compound-drug conjugate on the surface for targeting.
Materials:
-
PLGA-COOH (carboxyl-terminated)
-
This compound-drug conjugate (from Protocol 1)
-
Hydrophobic drug
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Deionized water
-
Ultrasonicator (probe or bath)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve PLGA-COOH and the hydrophobic drug in DCM.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous PVA solution while stirring vigorously.
-
Emulsify the mixture using an ultrasonicator to form an oil-in-water (o/w) emulsion. Maintain the temperature using an ice bath.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.
-
-
Surface Conjugation of this compound-Drug:
-
Activate the carboxyl groups on the surface of the PLGA nanoparticles using EDC/NHS chemistry as described in Protocol 1, Step 1.
-
Resuspend the activated nanoparticles in a buffer containing the this compound-drug conjugate.
-
Allow the conjugation reaction to proceed with gentle stirring.
-
-
Final Purification:
-
Wash the functionalized nanoparticles by centrifugation to remove any unreacted conjugate.
-
Resuspend the final nanoparticle formulation in an appropriate buffer for storage or immediate use.
-
Protocol 3: In Vitro Drug Release Study
This protocol describes a dialysis-based method to assess the release of the drug from the nanoparticles under different pH conditions, mimicking physiological and tumor environments.
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS) at pH 7.4 and Acetate buffer at pH 5.5
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of the release medium (PBS pH 7.4 or Acetate buffer pH 5.5).
-
Place the entire setup in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from outside the dialysis bag.
-
Replenish the release medium with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a validated analytical method.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Experimental workflow for the development of a targeted drug delivery system.
Caption: Targeted drug delivery and mechanism of action at the tumor site.
Surface Modification of Nanoparticles with Hydroxy-PEG3-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the surface modification of nanoparticles using Hydroxy-PEG3-acid. This short-chain, heterobifunctional polyethylene glycol (PEG) derivative serves as a valuable linker, enabling the attachment of various molecules to nanoparticle surfaces. The inclusion of a hydrophilic PEG spacer can enhance the aqueous solubility of nanoparticles and reduce non-specific protein interactions, which is particularly advantageous for in vivo applications.
Introduction to this compound Modification
Surface functionalization of nanoparticles with PEG, a process known as PEGylation, is a widely adopted strategy to improve the systemic circulation time and decrease the immunogenicity of nanomedicines. PEG coatings shield the nanoparticle surface from opsonization and subsequent phagocytosis, prolonging their presence in the bloodstream. This compound is a specific type of PEG linker that possesses a terminal carboxylic acid group and a hydroxyl group. The carboxylic acid allows for covalent conjugation to amine-functionalized nanoparticles through amide bond formation, a reaction commonly facilitated by carbodiimide chemistry (EDC/NHS). The terminal hydroxyl group can be used for further derivatization or can remain as a neutral, hydrophilic end group.
The short length of the PEG3 chain in this compound makes it a suitable choice when a minimal increase in hydrodynamic size is desired, while still benefiting from the hydrophilic and "stealth" properties of PEG. This modification can lead to improved nanoparticle stability in biological media and enhanced bioavailability.
Key Applications
The surface modification of nanoparticles with this compound is instrumental in a variety of biomedical applications:
-
Drug Delivery: PEGylated nanoparticles can serve as carriers for therapeutic agents. The PEG layer helps to prevent premature clearance of the drug-loaded nanoparticles by the reticuloendothelial system (RES), allowing for more effective accumulation at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.
-
Bioimaging: By attaching imaging agents to the surface of nanoparticles functionalized with this compound, the circulation time of these contrast agents can be extended, leading to improved image quality and longer imaging windows in techniques like magnetic resonance imaging (MRI).
-
Targeted Therapies: The terminal hydroxyl group of this compound can be further functionalized to attach targeting ligands, such as antibodies or peptides. This allows the nanoparticles to specifically bind to receptors that are overexpressed on diseased cells, thereby increasing the local concentration of the therapeutic payload and reducing off-target effects.
Quantitative Data Summary
The successful modification of nanoparticles with this compound can be quantified by monitoring changes in their physicochemical properties. The following table summarizes typical changes observed after surface modification with short-chain PEGs. The exact values will vary depending on the core nanoparticle material, its initial surface chemistry, and the efficiency of the PEGylation reaction.
| Nanoparticle Type | Modification | Initial Hydrodynamic Diameter (nm) | Final Hydrodynamic Diameter (nm) | Initial Zeta Potential (mV) | Final Zeta Potential (mV) | Reference |
| Amine-functionalized Polystyrene | This compound (via EDC/NHS) | 253 | 286 | -30.1 | -18.6 | [1] |
| Iron Oxide Nanoparticles | Short-chain PEG | ~7-12 | < 100 | N/A | Low surface charge | [2] |
| PLGA Nanoparticles | PLGA-co-PEG (5%) | ~524-660 | ~420-600 | More negative | Less negative | [3] |
| Zinc-Manganese Ferrite NPs | PEG (6000 g/mol ) | 6.9 ± 1.54 | 9.25 ± 1.6 | N/A | N/A | [4] |
Experimental Protocols
This section provides a detailed protocol for the covalent attachment of this compound to amine-functionalized nanoparticles using EDC/NHS chemistry.
Materials and Reagents
-
Amine-functionalized nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Centrifugal filter units (with appropriate molecular weight cutoff) or dialysis tubing
-
Deionized (DI) water
Protocol for Surface Modification
This protocol is a two-step process involving the activation of the carboxylic acid group on this compound followed by conjugation to the amine-functionalized nanoparticles.
Step 1: Preparation of Reagents
-
Equilibrate EDC, NHS, and this compound to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare the Activation Buffer, Coupling Buffer, and Quenching Buffer.
Step 2: Activation of this compound
-
Dissolve this compound in the Activation Buffer to a desired concentration.
-
Add a 5 to 10-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS ester.
Step 3: Conjugation to Amine-Functionalized Nanoparticles
-
Disperse the amine-functionalized nanoparticles in the Coupling Buffer. The pH of the buffer should be between 7.2 and 8.0 for efficient coupling.
-
Add the activated this compound solution to the nanoparticle suspension. A 10 to 50-fold molar excess of the activated PEG relative to the estimated surface amine groups on the nanoparticles is a recommended starting point.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.
Step 4: Quenching and Purification
-
Quench any unreacted NHS esters by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Purify the PEGylated nanoparticles to remove excess PEG, EDC, NHS, and other reaction byproducts. This can be achieved by:
-
Centrifugal Filtration: Use a centrifugal filter unit with a molecular weight cutoff that retains the nanoparticles while allowing smaller molecules to pass through. Wash the nanoparticles multiple times with the Coupling Buffer or DI water.
-
Dialysis: Dialyze the nanoparticle solution against a large volume of Coupling Buffer or DI water for 24-48 hours with several buffer changes.
-
Step 5: Characterization
Confirm the successful surface modification using the following techniques:
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter of the nanoparticles before and after modification. A slight increase in size is expected after PEGylation.
-
Zeta Potential Measurement: Measure the surface charge of the nanoparticles. A change in zeta potential, typically towards a more neutral value, indicates successful surface modification.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The appearance of characteristic peaks for the PEG backbone (e.g., C-O-C stretching) can confirm the presence of the PEG layer.
-
Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of PEG grafted onto the nanoparticle surface by measuring the weight loss corresponding to the decomposition of the organic PEG layer.
Visualizations
Experimental Workflow
References
- 1. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 2. Short-chain PEG molecules strongly bound to magnetic nanoparticle for MRI long circulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. arxiv.org [arxiv.org]
Application Notes and Protocols for EDC/NHS Coupling of Hydroxy-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent conjugation of Hydroxy-PEG3-acid to primary amine-containing molecules using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method is widely used for the PEGylation of proteins, peptides, antibodies, amine-modified oligonucleotides, and other biomolecules, a critical process in drug development and biological research to improve solubility, stability, and pharmacokinetic profiles.
Introduction to EDC/NHS Coupling Chemistry
EDC, in conjunction with NHS, facilitates the formation of a stable amide bond between a carboxyl group (-COOH) from the this compound and a primary amine (-NH2) on the target molecule. This is a "zero-length" crosslinking reaction, meaning no additional atoms are incorporated into the final conjugate besides the reacting molecules.[1][2][3] The reaction proceeds in two primary steps:
-
Activation of the Carboxyl Group: EDC reacts with the carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxyl group.[1][2]
-
Formation of a Stable NHS Ester: To enhance the efficiency of the coupling reaction, NHS is introduced. NHS reacts with the unstable O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and can be stored for short periods, allowing for a two-step conjugation procedure. The NHS ester then efficiently reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.
Experimental Protocols
This section details the methodologies for the activation of this compound and its subsequent conjugation to an amine-containing molecule. A two-step protocol is highly recommended to prevent unintended cross-linking of the amine-containing molecule if it also possesses carboxyl groups.
Materials and Reagents:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0. It is crucial to use a buffer free of primary amines and carboxylates.
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other non-amine, non-carboxylate buffers like borate or bicarbonate buffer.
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.5; 1 M Hydroxylamine, pH 8.5; or 20-50 mM Tris, lysine, or glycine.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
-
Reaction tubes
-
Standard laboratory equipment (pipettes, vortex mixer, centrifuge)
Procedure:
Step 1: Activation of this compound with EDC/NHS
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation of moisture, as these reagents are moisture-sensitive.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
In a reaction tube, dissolve the desired amount of this compound in Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
-
Add a molar excess of EDC and NHS/Sulfo-NHS to the this compound solution. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.
Step 2: Conjugation to the Amine-Containing Molecule
-
Dissolve the amine-containing molecule in the Conjugation Buffer at an appropriate concentration.
-
The pH of the reaction is now shifted to a physiological or slightly basic range (pH 7.2-8.0) to facilitate the reaction with the primary amine. If the activated this compound from Step 1 is in Activation Buffer, the pH can be raised by adding concentrated Conjugation Buffer.
-
Add the activated this compound solution to the solution of the amine-containing molecule. The molar ratio of the activated PEG to the amine-containing molecule should be optimized for the specific application, with a 1:1 to 1.5:1 ratio being a good starting point.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle mixing.
Step 3: Quenching and Purification (Optional but Recommended)
-
To stop the reaction and quench any unreacted NHS esters, add a quenching buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature. Note that using primary amine-containing quenching buffers like Tris or glycine will result in the modification of the remaining activated carboxyl groups. Hydroxylamine can be used to hydrolyze unreacted NHS esters, regenerating the original carboxyl group.
-
Purify the PEGylated conjugate from excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Data Presentation
The following table summarizes key quantitative parameters for the EDC/NHS coupling of this compound. Optimal conditions may vary depending on the specific reactants.
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Most efficient for EDC activation of carboxyl groups. MES buffer is commonly used. |
| Conjugation pH | 7.0 - 8.5 | Optimal for the reaction of NHS-esters with primary amines. PBS, borate, or bicarbonate buffers are suitable. |
| Molar Ratio (Carboxyl:EDC:NHS) | 1 : (2-10) : (2-5) | A molar excess of EDC and NHS is generally used to drive the reaction. Some protocols suggest a 1:10:25 ratio as a starting point. |
| Activation Time | 15 - 30 minutes | At room temperature. |
| Conjugation Time | 2 hours to overnight | At room temperature or 4°C. |
| Quenching Concentration | 10 - 50 mM | For quenching buffers like Tris, glycine, or hydroxylamine. |
Mandatory Visualizations
Caption: EDC/NHS coupling reaction mechanism.
Caption: Experimental workflow for EDC/NHS coupling.
References
Application Notes and Protocols for Bioconjugation Using Hydroxy-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of bioconjugation techniques utilizing Hydroxy-PEG3-acid, a hydrophilic, short-chain polyethylene glycol (PEG) linker. This bifunctional linker, featuring a terminal hydroxyl group and a carboxylic acid, is a valuable tool in the synthesis of bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The inclusion of the PEG3 spacer can enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugate.
Principle of this compound Bioconjugation
The primary method for conjugating this compound to biomolecules, such as proteins and antibodies, involves the activation of its terminal carboxylic acid group. This is most commonly achieved using carbodiimide chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The process occurs in two main steps:
-
Activation of the Carboxyl Group: EDC reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Formation of a Stable NHS Ester: NHS is added to convert the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester. This ester readily reacts with primary amines (e.g., the ε-amine of lysine residues on a protein) to form a stable amide bond, releasing NHS as a byproduct.[1]
The terminal hydroxyl group of this compound can be used for subsequent modifications or for attaching other molecules of interest, making it a versatile heterobifunctional linker.
Applications of this compound in Bioconjugation
The unique properties of the PEG3 linker make it suitable for a variety of bioconjugation applications:
-
Antibody-Drug Conjugates (ADCs): In ADCs, the this compound linker can be used to attach a cytotoxic drug to an antibody.[] The hydrophilic nature of the PEG spacer can help to mitigate the aggregation often caused by hydrophobic drug payloads and can improve the overall pharmacokinetic profile of the ADC.[3]
-
PROTACs: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[4] PEG linkers are frequently used in PROTAC design to connect the target-binding ligand and the E3 ligase ligand.[5] The length and composition of the linker are critical for the formation of a stable ternary complex and efficient protein degradation.
-
Peptide and Protein Modification: The attachment of PEG chains (PEGylation) to peptides and proteins can increase their solubility, extend their circulation half-life, and reduce their immunogenicity. Short PEG linkers like this compound are useful when a modest increase in hydrophilicity and a flexible spacer are required.
Experimental Protocols
The following are detailed protocols for the conjugation of this compound to a primary amine-containing biomolecule, such as an antibody.
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to create an amine-reactive NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
Procedure:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 100 mM).
-
In a microcentrifuge tube, add the desired amount of this compound stock solution to the Activation Buffer.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or water (e.g., 100 mM).
-
Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS/Sulfo-NHS to the this compound solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing. The activated Hydroxy-PEG3-NHS ester is now ready for conjugation.
Protocol 2: Conjugation of Activated this compound to an Antibody
This protocol details the conjugation of the activated Hydroxy-PEG3-NHS ester to lysine residues on an antibody.
Materials:
-
Activated Hydroxy-PEG3-NHS ester solution (from Protocol 1)
-
Antibody in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Desalting column or dialysis equipment for purification
Procedure:
-
If the antibody is not already in the Conjugation Buffer, perform a buffer exchange using a desalting column or dialysis. The antibody concentration should typically be between 1-10 mg/mL.
-
Immediately add the freshly prepared activated Hydroxy-PEG3-NHS ester solution to the antibody solution. A 10 to 20-fold molar excess of the activated linker over the antibody is a common starting point for optimization.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
To quench the reaction and consume any unreacted NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.
-
Purify the antibody conjugate by removing excess, unreacted linker and quenching reagents using a desalting column or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
Characterization of the Bioconjugate
After purification, it is essential to characterize the conjugate to determine the extent of labeling and to ensure its integrity.
| Parameter | Analytical Technique | Description | Typical Results |
| Protein Concentration | UV-Vis Spectrophotometry (A280) | Measures the absorbance of the protein at 280 nm to determine its concentration. | Concentration in mg/mL or µM. |
| Degree of Labeling / Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC)-HPLC | Separates antibody species based on the number of conjugated linkers, allowing for the determination of the average number of linkers per antibody. | A chromatogram showing peaks for different DAR species (e.g., DAR0, DAR2, DAR4). The average DAR is calculated from the peak areas. |
| Identity and Purity | Reversed-Phase (RP)-HPLC | Separates the conjugate from impurities and can be used to assess the purity of the final product. | A main peak corresponding to the conjugate with minimal impurity peaks. |
| Molecular Weight Confirmation | Mass Spectrometry (LC-ESI-MS) | Provides the accurate molecular weight of the conjugate, confirming the covalent attachment of the linker. Deconvoluted mass spectra can show the mass additions corresponding to different DAR species. | Mass spectra showing peaks for the unconjugated antibody and the antibody with one or more linkers attached. |
Visualizations
Chemical Reaction Workflow
Caption: Workflow for the conjugation of this compound to an antibody.
Mechanism of Action for a PROTAC with a PEG3 Linker
This diagram illustrates the general mechanism of a PROTAC that could utilize a this compound linker to induce the degradation of a target protein kinase involved in a signaling pathway.
Caption: PROTAC mechanism of action utilizing a PEG3 linker.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | Inactive EDC/NHS reagents | Use fresh, properly stored EDC and NHS/Sulfo-NHS. Equilibrate to room temperature before opening to prevent moisture contamination. |
| Competing primary amines in the buffer | Ensure the use of amine-free buffers such as PBS or MES for the conjugation reaction. Avoid Tris or glycine buffers. | |
| pH of the reaction is not optimal | The activation step is most efficient at pH 6.0, while the conjugation to amines is best at pH 7.2-7.5. Adjust the pH accordingly. | |
| Antibody Aggregation | High DAR with a hydrophobic payload | Optimize the molar ratio of the linker to the antibody to achieve a lower DAR. The PEG linker helps, but aggregation can still occur. |
| Improper buffer conditions | Ensure the antibody is in a buffer that maintains its stability throughout the conjugation process. | |
| Inconsistent Results | Variability in reagent preparation | Prepare stock solutions of reagents fresh for each experiment to ensure consistency. |
| Inaccurate protein concentration | Accurately determine the antibody concentration before starting the conjugation to ensure precise molar ratios. |
Conclusion
This compound is a versatile and valuable tool for bioconjugation, offering a balance of hydrophilicity, a defined spacer length, and reactive handles for covalent attachment to biomolecules. The protocols and data presented here provide a framework for researchers to effectively utilize this linker in the development of novel bioconjugates for therapeutic and research applications. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for successful outcomes.
References
Hydroxy-PEG3-acid as a Hydrophilic Spacer in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide synthesis and bioconjugation, the strategic incorporation of linkers is paramount to modulate the physicochemical properties and biological activity of the final construct. Hydroxy-PEG3-acid, a discrete polyethylene glycol (PEG) derivative, has emerged as a valuable hydrophilic spacer. Its defined length, flexibility, and hydrophilicity make it an ideal building block for a wide range of applications, including the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other peptide-based therapeutics.
The integration of a this compound spacer can significantly enhance the aqueous solubility of hydrophobic peptides and drug payloads, mitigate aggregation, and improve pharmacokinetic profiles.[1] This document provides detailed application notes and experimental protocols for the effective utilization of this compound in peptide synthesis and bioconjugation.
Key Advantages of this compound Incorporation
The use of a short, hydrophilic PEG3 spacer offers several distinct advantages in the design of complex biomolecules:
-
Enhanced Solubility: The ethylene glycol repeats in the PEG3 structure impart hydrophilicity, which can significantly improve the solubility of otherwise poorly soluble peptides and conjugated small molecules.[2] This is particularly crucial for preventing aggregation and facilitating handling and formulation.
-
Reduced Aggregation: By increasing the hydrophilicity and providing steric hindrance, PEG spacers can effectively disrupt intermolecular hydrophobic interactions that lead to peptide aggregation.[3][4]
-
Improved Pharmacokinetics: PEGylation, even with short PEG chains, can increase the hydrodynamic radius of a molecule, potentially reducing renal clearance and extending its circulation half-life.[5]
-
Biocompatibility and Low Immunogenicity: PEG is a well-established biocompatible polymer with low immunogenicity, making it suitable for in vivo applications.
-
Precise Spatial Control: As a discrete molecule with a defined length, this compound allows for precise control over the distance between the peptide and a conjugated moiety, which is critical for optimizing biological activity, for instance, in the formation of a stable ternary complex in PROTACs.
Applications
Peptide-Drug Conjugates and Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connecting the antibody to the cytotoxic payload is a critical determinant of the conjugate's efficacy and safety. A this compound spacer can be incorporated into the linker to improve the solubility and stability of the ADC, particularly when dealing with hydrophobic payloads. This can lead to a higher drug-to-antibody ratio (DAR) without inducing aggregation.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is crucial for the formation of a productive ternary complex. A this compound linker can provide the optimal length and flexibility to facilitate this interaction, while its hydrophilicity enhances the overall solubility and cell permeability of the PROTAC molecule.
Peptide Surface Immobilization and Microarrays
When attaching peptides to solid surfaces for applications like microarrays or biosensors, a hydrophilic spacer like this compound can extend the peptide away from the surface, minimizing steric hindrance and improving its accessibility for binding to target molecules.
Data Presentation
Table 1: Impact of PEGylation on ADC Cytotoxicity
| Linker Type | Target | Cell Line | IC50 (nM) | Fold Change vs. Non-PEGylated | Reference |
| Non-PEGylated (SMCC) | HER2 | NCI-N87 | ~1.0 | - | |
| PEG4k | HER2 | NCI-N87 | ~4.5 | 4.5-fold decrease | |
| PEG10k | HER2 | NCI-N87 | ~22 | 22-fold decrease | |
| Non-cleavable, PEGylated | Generic | Various | Varies | Generally higher IC50 (lower potency) | |
| Cleavable (Val-Cit-PABC) | Generic | Various | Varies | Generally lower IC50 (higher potency) |
Note: Data for longer PEG chains are presented to illustrate the general trend of PEGylation on in vitro cytotoxicity. The effect of a short PEG3 linker may be less pronounced but directionally similar in some contexts.
Table 2: Influence of PEG Linker Length on PROTAC Degradation Efficiency
| PROTAC | Target Protein | E3 Ligase | Linker Type | Degradation Efficiency (DC50) | Reference |
| Representative PROTAC 1 | BRD4 | VHL | Alkyl | Varies with length | |
| Representative PROTAC 2 | FLT3 | CRBN | PEG | Efficient at 10-100 nM | |
| Linker-free PROTAC (Pro-BA) | EML4-ALK | VHL | None | Superior to linker-bearing counterparts |
Note: The optimal linker length is highly dependent on the specific target and E3 ligase pair. A PEG3 linker provides a good starting point for optimization.
Experimental Protocols
Protocol 1: Coupling of this compound to the N-terminus of a Resin-Bound Peptide
This protocol describes the manual solid-phase synthesis procedure for coupling this compound to a peptide synthesized on a resin using Fmoc/tBu chemistry.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
-
Solid-phase synthesis reaction vessel
-
Shaker or bubbler
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection (if applicable): If the N-terminus of the peptide is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete deprotection. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HBTU/HATU (2.9 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Add the pre-activated this compound solution to the resin.
-
Shake or bubble the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) to monitor the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates a complete reaction. If the test is positive, extend the reaction time or consider a double coupling.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum. The resin is now ready for the next synthesis step (e.g., coupling of another moiety to the hydroxyl group of the PEG spacer) or for cleavage from the resin.
Protocol 2: Synthesis of a PROTAC using a this compound Linker
This protocol provides a general workflow for the solution-phase synthesis of a PROTAC molecule, where this compound links a target-binding ligand (Ligand-POI) and an E3 ligase ligand (Ligand-E3). This example assumes one ligand has a free amine and the other has a carboxylic acid for amide bond formation with the PEG linker.
Materials:
-
Ligand-POI with a suitable functional group (e.g., a free amine)
-
Ligand-E3 with a suitable functional group (e.g., a carboxylic acid)
-
This compound
-
Coupling reagents (e.g., HATU, HOBt/DIC)
-
Protecting groups as needed
-
Bases (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., HPLC system, columns)
Procedure:
-
Step 1: Coupling of Ligand-E3 to this compound
-
Protect any reactive functional groups on Ligand-E3 if necessary.
-
Dissolve Ligand-E3 (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) and stir for 5 minutes.
-
Add a solution of this compound (1.2 equivalents) in DMF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the product (Ligand-E3-PEG3-OH) by flash chromatography or preparative HPLC.
-
-
Step 2: Activation of the Terminal Carboxylic Acid
-
The hydroxyl group of the Ligand-E3-PEG3-OH intermediate needs to be converted to a carboxylic acid. This can be achieved through various synthetic steps depending on the initial protecting group strategy for the this compound. If starting with a protected acid form of the PEG linker, this step involves deprotection. For the purpose of this protocol, we will assume the use of a pre-functionalized PEG linker with a terminal carboxylic acid for the next step.
-
-
Step 3: Coupling of Ligand-POI to the Ligand-E3-PEG3-acid Intermediate
-
Dissolve the Ligand-E3-PEG3-acid intermediate (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) and stir for 5 minutes.
-
Add a solution of Ligand-POI (with a free amine, 1.2 equivalents) in DMF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
-
Step 4: Deprotection and Purification
-
If any protecting groups were used, perform the final deprotection step under appropriate conditions.
-
Purify the final PROTAC molecule by preparative HPLC to obtain the desired product with high purity.
-
Characterize the final product by LC-MS and NMR.
-
Mandatory Visualization
Caption: Logical relationship of this compound properties and applications.
Caption: Workflow for coupling this compound in SPPS.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Retracted Article: Short polyethylene glycol chains densely bound to soft nanotube channels for inhibition of protein aggregation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Primary Amines with Hydroxy-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to effectively labeling primary amines on biomolecules using Hydroxy-PEG3-NHS ester. This reagent is a valuable tool for bioconjugation, enabling the attachment of a hydroxyl-terminated polyethylene glycol (PEG) linker to proteins, antibodies, amine-modified oligonucleotides, and other molecules containing primary amines.[1][2][3] The inclusion of a hydrophilic 3-unit PEG spacer enhances the solubility of the labeled molecule in aqueous solutions.[1][2] The terminal hydroxyl group offers a site for further derivatization, adding to the versatility of this reagent.
The core of this labeling technique lies in the reaction between the N-hydroxysuccinimide (NHS) ester and a primary amine (-NH2). This reaction, which proceeds efficiently in aqueous environments, forms a stable and covalent amide bond, securely linking the PEG moiety to the target molecule.
Key Applications
-
PEGylation of Proteins and Peptides: Enhance the solubility, stability, and pharmacokinetic properties of therapeutic proteins and peptides.
-
Antibody Labeling: Prepare antibody-drug conjugates (ADCs) or attach reporter molecules for diagnostic assays.
-
Cell Surface Modification: Label cell surface proteins to study cellular interactions and dynamics.
-
Nanoparticle Functionalization: Modify the surface of nanoparticles to improve their biocompatibility and for targeted drug delivery.
-
Oligonucleotide Labeling: Conjugate amine-modified oligonucleotides for various molecular biology applications.
Reaction Mechanism and Optimization
The reaction between the Hydroxy-PEG3-NHS ester and a primary amine is a nucleophilic acyl substitution. The primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
Several factors influence the efficiency of this labeling reaction. Optimal conditions are crucial to maximize the yield of the desired conjugate while minimizing side reactions, primarily the hydrolysis of the NHS ester.
Quantitative Data for Reaction Optimization
For successful and reproducible labeling, careful consideration of the following parameters is essential. The table below summarizes key quantitative data gathered from various experimental protocols.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 9.0 | The optimal pH is a compromise between amine reactivity and NHS ester stability. A pH range of 8.3-8.5 is often cited as optimal. At lower pH, the amine is protonated and less nucleophilic. At higher pH, the rate of NHS ester hydrolysis increases significantly. |
| Buffer | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided. 0.1 M sodium bicarbonate or 0.1 M phosphate buffer are common choices. |
| Solvent | Anhydrous DMSO or DMF | Hydroxy-PEG3-NHS ester is often dissolved in a small amount of an anhydrous organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. The final concentration of the organic solvent in the reaction should typically not exceed 10%. |
| Molar Excess of NHS Ester | 5- to 20-fold molar excess | The optimal molar ratio depends on the concentration of the target molecule and the desired degree of labeling. For dilute protein solutions, a higher molar excess may be required. |
| Reaction Time | 30 minutes to 2 hours at room temperature, or 2-4 hours on ice | Longer incubation times may be necessary for less concentrated reactants. The reaction can be monitored to determine the optimal time. |
| Temperature | 4°C to Room Temperature (approx. 25°C) | Lower temperatures can help to minimize hydrolysis of the NHS ester, especially during longer incubation periods. |
Experimental Protocols
Here are detailed protocols for common applications of Hydroxy-PEG3-NHS ester.
Protocol 1: General Protein Labeling
This protocol provides a general procedure for labeling a protein with Hydroxy-PEG3-NHS ester.
Materials:
-
Protein to be labeled
-
Hydroxy-PEG3-NHS ester
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5
-
Anhydrous DMSO or DMF
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the Hydroxy-PEG3-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours on ice.
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purify the Conjugate: Remove unreacted Hydroxy-PEG3-NHS ester and byproducts by size-exclusion chromatography or dialysis.
-
Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate if the PEG is attached to a chromophore or by using other analytical techniques such as mass spectrometry.
Protocol 2: Cell Surface Labeling
This protocol outlines the procedure for labeling primary amines on the surface of live cells.
Materials:
-
Cells in suspension or adherent
-
Hydroxy-PEG3-NHS ester (or a water-soluble sulfo-NHS ester version for better performance in aqueous buffers)
-
Ice-cold PBS (amine-free), pH 8.0
-
Quenching Buffer: PBS containing 100 mM glycine
Procedure:
-
Prepare the Cells: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media. Resuspend the cells at a concentration of approximately 1-25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).
-
Prepare the NHS Ester Solution: Immediately before use, prepare a stock solution of the NHS ester in DMSO or PBS.
-
Perform the Labeling Reaction: Add the NHS ester solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubate: Incubate the reaction mixture for 30 minutes at room temperature or on ice. Incubation at 4°C can help reduce the internalization of the labeling reagent.
-
Quench the Reaction: Wash the cells three times with the Quenching Buffer to remove any unreacted NHS ester.
-
Analysis: The labeled cells are now ready for analysis by methods such as flow cytometry or fluorescence microscopy if a fluorescent tag is included.
Diagrams
Below are diagrams illustrating key processes and workflows related to labeling with Hydroxy-PEG3-NHS ester.
References
Step-by-Step Guide for Hydroxy-PEG3-acid Conjugation to Peptides
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a comprehensive guide for the conjugation of Hydroxy-PEG3-acid to peptides using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method is instrumental for enhancing the therapeutic properties of peptides, including increased solubility, prolonged plasma half-life, and reduced immunogenicity.[1][2][3]
The protocol outlines a two-step process. First, the carboxylic acid moiety of this compound is activated with EDC and NHS to form a semi-stable NHS ester. This activated PEG linker is then reacted with a primary amine on the peptide (typically the N-terminal alpha-amine or the epsilon-amine of a lysine residue) to form a stable amide bond. This guide provides detailed experimental protocols, data presentation, and visual diagrams to ensure successful conjugation and purification of the final PEGylated peptide.
Quantitative Data Summary
While specific quantitative data for this compound conjugation is not extensively published, the following table summarizes representative data for similar short-chain PEG-acid conjugations to peptides using EDC/NHS chemistry. These values can be considered as benchmarks for optimizing a specific conjugation reaction.
| Parameter | Typical Value | Method of Determination |
| Activation Efficiency of PEG-acid | >90% | NMR or Mass Spectrometry |
| Conjugation Efficiency (Peptide Conversion) | 70-95% | RP-HPLC, LC-MS |
| Final Yield of Purified Conjugate | 40-75% | UV-Vis Spectroscopy, Mass balance |
| Purity of Final Conjugate | >95% | RP-HPLC, Capillary Electrophoresis |
Experimental Protocols
Materials and Reagents
-
This compound
-
Peptide with at least one primary amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification Supplies: Desalting columns (e.g., Sephadex G-25), Dialysis tubing (with appropriate molecular weight cutoff), or RP-HPLC system.
-
Analytical Instruments: RP-HPLC, LC-MS, and/or MALDI-TOF Mass Spectrometer.
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive NHS ester.
-
Preparation of Reagents:
-
Equilibrate this compound, EDC, and NHS to room temperature before use.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately prior to use (e.g., 10 mg/mL). Do not store these solutions.
-
-
Activation Reaction:
-
Dissolve this compound in Activation Buffer at a concentration of approximately 10-20 mg/mL. A small amount of DMF or DMSO can be used to aid dissolution before adding the buffer.
-
Add a 5-10 fold molar excess of EDC to the this compound solution.
-
Add a 2-5 fold molar excess of NHS (or Sulfo-NHS) to the reaction mixture.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
-
Protocol 2: Conjugation of Activated this compound to Peptide
This protocol details the reaction of the activated PEG linker with the peptide.
-
Preparation of Peptide:
-
Dissolve the peptide in Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).
-
-
Conjugation Reaction:
-
Add the activated this compound solution from Protocol 1 to the peptide solution. A 1 to 1.5-fold molar ratio of the activated PEG linker to the peptide is a recommended starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring. The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
Protocol 3: Purification of the PEGylated Peptide
The purification method will depend on the properties of the peptide and the unreacted reagents.
-
Size-Exclusion Chromatography (SEC) / Desalting:
-
This method is effective for removing small molecules like unreacted PEG linker, EDC, NHS, and quenching reagents from the larger PEGylated peptide.[4]
-
Equilibrate a desalting column (e.g., Sephadex G-25) with a suitable storage buffer (e.g., PBS).
-
Apply the quenched reaction mixture to the column and collect the fractions containing the purified conjugate.
-
-
Dialysis:
-
For larger sample volumes, dialysis can be used to remove small molecule impurities.[4]
-
Transfer the reaction mixture to a dialysis bag with a molecular weight cutoff (MWCO) that is significantly smaller than the PEGylated peptide but large enough to allow the diffusion of unreacted components.
-
Dialyze against a suitable buffer with several buffer changes.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
RP-HPLC is a high-resolution technique that can separate the PEGylated peptide from the un-PEGylated peptide and other impurities based on hydrophobicity.
-
Use a C18 or C8 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).
-
Monitor the elution profile using UV absorbance (typically at 214 nm and 280 nm) and collect the fractions corresponding to the desired product.
-
Protocol 4: Characterization of the PEGylated Peptide
-
Mass Spectrometry (MS):
-
Use LC-MS or MALDI-TOF MS to confirm the molecular weight of the PEGylated peptide. The mass should correspond to the mass of the peptide plus the mass of the attached this compound moiety (204.22 Da, as the hydroxyl group is lost during esterification and an amide bond is formed with the loss of water).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Analytical RP-HPLC can be used to assess the purity of the final product. A successful conjugation will show a new peak with a different retention time compared to the starting peptide.
-
Visualizations
Caption: Experimental workflow for this compound conjugation to peptides.
Caption: Signaling pathway of EDC/NHS mediated this compound peptide conjugation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing EDC/NHS Coupling with Hydroxy-PEG3-acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing the conjugation of Hydroxy-PEG3-acid to primary amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using EDC/NHS to couple this compound?
A1: The process is a "zero-length" crosslinking reaction that creates a stable amide bond.[1] It occurs in two main steps:
-
Activation: EDC activates the carboxyl group (-COOH) on the this compound, forming a highly reactive but unstable O-acylisourea intermediate.[2][3]
-
Stabilization and Coupling: N-hydroxysuccinimide (NHS) is added to react with this intermediate, creating a more stable, amine-reactive NHS ester.[1][4] This semi-stable ester then efficiently reacts with a primary amine (-NH2) on the target molecule to form a covalent amide bond, releasing NHS as a byproduct. The inclusion of NHS increases the coupling efficiency and stability of the reaction.
Q2: What are the optimal pH conditions for the activation and coupling steps?
A2: The two steps of the reaction have distinct optimal pH ranges for maximum efficiency.
-
Activation Step (Carboxyl Activation): This step is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .
-
Coupling Step (Amine Reaction): The reaction of the NHS-activated PEG with a primary amine is favored at a physiological to slightly basic pH, generally between pH 7.0 and 8.5 . This ensures the primary amine is deprotonated and sufficiently nucleophilic.
Q3: Which buffers are recommended, and which should be avoided?
A3: It is critical to use buffers that do not contain competing primary amines or carboxyl groups.
-
Recommended for Activation (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is the most common and highly recommended choice.
-
Recommended for Coupling (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used. Other suitable options include Borate and Bicarbonate buffers.
-
Buffers to Avoid: Strictly avoid buffers like Tris, Glycine, and Acetate, as their functional groups will compete with the desired reaction, significantly reducing your yield.
Q4: How should I properly store and handle EDC and NHS reagents?
A4: Both EDC and NHS are highly sensitive to moisture (hygroscopic) and must be handled carefully to maintain their activity.
-
Storage: Store EDC and NHS reagents desiccated at -20°C.
-
Handling: Before opening, always allow the vials to equilibrate to room temperature. This crucial step prevents atmospheric moisture from condensing on the cold powder, which would lead to hydrolysis and inactivation. Prepare reagent stock solutions immediately before you plan to use them.
Q5: What are the recommended molar ratios of this compound, EDC, and NHS?
A5: The optimal molar ratio can vary, but a molar excess of EDC and NHS over the amount of this compound is generally required to drive the reaction efficiently. Optimization is often necessary for specific applications.
-
Common Starting Point: A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups on the this compound is a frequently suggested range.
-
Alternative Ratio: Some protocols suggest starting with a 1:10:25 molar ratio of the carboxyl-containing molecule to EDC and NHS, respectively.
Troubleshooting Guide
This guide addresses common problems encountered during the EDC/NHS coupling of this compound.
| Problem | Potential Cause | Recommended Action & Troubleshooting Steps |
| Low or No Coupling Yield | Inactive Reagents | EDC and NHS are moisture-sensitive. Purchase fresh reagents and store them properly in a desiccator at -20°C. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. |
| Suboptimal pH | Verify the pH of your reaction buffers using a calibrated pH meter. The activation step is most efficient at pH 4.5-6.0, while the coupling step requires pH 7.0-8.5. A two-step protocol with buffer adjustment or exchange is highly recommended. | |
| Inappropriate Buffer | Ensure you are not using buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate), as these interfere with the reaction. Use recommended buffers like MES for activation and PBS for coupling. | |
| Hydrolysis of Intermediates | The activated O-acylisourea and NHS-ester intermediates are susceptible to hydrolysis in aqueous solutions. The half-life of NHS esters decreases dramatically as pH increases. Perform the coupling step as quickly as possible after the activation step. | |
| Precipitation During Reaction | High EDC Concentration | Very high concentrations of EDC can sometimes cause precipitation of molecules, particularly proteins. If you observe precipitation after adding a large excess of EDC, try reducing the concentration. |
| Poor Reactant Solubility | While the PEG3 spacer enhances water solubility, highly concentrated solutions of this compound or the target molecule may still precipitate. Consider preparing a concentrated stock in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF and adding it to the reaction buffer. | |
| Protein Aggregation | If coupling to a protein, the change in pH or addition of reagents can sometimes cause it to aggregate and precipitate. Ensure your protein is soluble and stable in the chosen reaction buffers. Performing a buffer exchange prior to the reaction can ensure compatibility. |
Data Summary
The following tables summarize key quantitative parameters for optimizing your experiment.
Table 1: Recommended pH and Buffers for Reaction Steps
| Reaction Step | Optimal pH Range | Recommended Buffers | Buffers to Avoid |
| Activation (Carboxyl) | 4.5 - 6.0 | 0.1 M MES | Tris, Glycine, Acetate |
| Coupling (Amine) | 7.0 - 8.5 | PBS, Borate, Bicarbonate | Tris, Glycine |
Table 2: Suggested Molar Ratios for Optimization
| Reagent | Suggested Molar Excess (relative to -COOH) | Purpose |
| EDC | 2x - 10x | Activates carboxyl groups. |
| NHS / Sulfo-NHS | 2x - 5x | Stabilizes the activated intermediate. |
Table 3: pH-Dependent Stability of NHS-Esters
| pH | Approximate Half-Life in Aqueous Solution | Implication |
| 7.0 | 4 - 5 hours (at 0°C) | Moderately stable; proceed with coupling in a timely manner. |
| 8.0 | ~1 hour (at 25°C) | Reaction should proceed quickly; avoid long incubations. |
| 8.6 | 10 minutes (at 4°C) | Highly unstable; coupling must be immediate. |
Visual Diagrams
Caption: EDC/NHS reaction mechanism for coupling this compound.
Caption: Recommended two-step experimental workflow for conjugation.
Caption: Troubleshooting workflow for low conjugation yield.
Experimental Protocols
Protocol: Two-Step Aqueous Coupling of this compound to an Amine-Containing Protein
This protocol provides a general guideline and may require optimization for your specific molecules.
Materials:
-
This compound
-
Amine-containing protein (or other molecule)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl (PBS), pH 7.2-7.5
-
Quenching Solution (Optional): 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS vials to equilibrate to room temperature before opening.
-
Dissolve the this compound in Activation Buffer.
-
Dissolve the amine-containing protein in Coupling Buffer.
-
Immediately before use, prepare stock solutions of EDC and NHS (e.g., 10 mg/mL) in Activation Buffer or anhydrous DMSO.
-
-
Activation of this compound (Step 1):
-
To the solution of this compound, add EDC to a final molar excess of 10-fold.
-
Immediately add NHS to a final molar excess of 5-fold.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent unwanted cross-linking of the target protein, remove excess EDC and NHS byproducts.
-
Pass the activated this compound solution through a desalting column equilibrated with ice-cold Activation Buffer. Promptly collect the fractions containing the activated PEG linker.
-
-
Coupling to Amine-Containing Protein (Step 2):
-
Immediately add the activated this compound solution to the protein solution in Coupling Buffer.
-
If a desalting step was not performed, adjust the pH of the activated solution to 7.2-7.5 by adding Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and hydrolyze any unreacted NHS esters, add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Final Conjugate:
-
Remove unreacted PEG, quenched esters, and other byproducts by dialysis, size-exclusion chromatography (SEC), or using a desalting column. The choice of method depends on the properties of the final conjugate.
-
References
Technical Support Center: Purification of Hydroxy-PEG3-acid Conjugates
Welcome to the Technical Support Center for the purification of Hydroxy-PEG3-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these specific PEG linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound conjugates?
The main difficulties in purifying this compound conjugates arise from the reaction mixture's heterogeneity. Key challenges include:
-
Separating the desired conjugate from unreacted starting materials: This involves removing excess this compound and the molecule it was conjugated to (e.g., a small molecule, peptide, or other biomolecule).[1]
-
Resolving different PEGylated species: In cases where multiple reaction sites are available on the target molecule, it can be difficult to separate mono-PEGylated forms from di- or multi-PEGylated products.[1]
-
Removing reaction byproducts: Various byproducts may be generated depending on the conjugation chemistry used, which will require removal.[1]
-
Product stability during purification: The conjugate might be sensitive to the pH, temperature, or solvents used during the purification process.[1]
-
Poor UV absorbance: Polyethylene glycol itself lacks a strong UV chromophore, which can make detection by UV-Vis challenging unless the conjugated molecule is UV-active.[2]
Q2: Which chromatographic techniques are most suitable for purifying this compound conjugates?
High-Performance Liquid Chromatography (HPLC) is the most effective and widely used method for purifying PEGylated molecules. The two most common HPLC modes for this purpose are:
-
Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. It is very effective for separating the PEGylated conjugate from the more polar, unreacted this compound.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius (size). This method is useful for removing unreacted small molecules and byproducts from a larger PEGylated conjugate.
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their charge. This can be effective if the conjugation with this compound alters the overall charge of the target molecule.
The choice of technique depends on the properties of the molecule conjugated to the this compound.
Q3: How do I choose the right HPLC column for my purification?
For RP-HPLC , a C18 or C8 column is a good starting point. The choice between C18 and C8 depends on the hydrophobicity of your conjugate. For more challenging separations, columns with smaller particle sizes (< 5 µm) can provide higher resolution.
For SEC , the column should be chosen based on the molecular weight of your conjugate. The goal is to select a column with a fractionation range that allows the conjugate to be well-resolved from smaller molecules like unreacted linkers and larger aggregates.
Q4: My this compound conjugate has poor UV absorbance. What other detection methods can I use?
Since the PEG linker itself does not have a UV chromophore, detection can be challenging. If the conjugated molecule is not UV-active, consider these universal detection methods:
-
Evaporative Light Scattering Detector (ELSD)
-
Charged Aerosol Detector (CAD)
-
Refractive Index Detector (RID) (Note: often less sensitive and not compatible with gradient elution)
-
Mass Spectrometry (MS): Provides both detection and mass confirmation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your this compound conjugate.
| Symptom | Possible Cause | Suggested Solution |
| Issue 1: Poor Separation of Conjugate and Unreacted PEG Linker | ||
| Co-elution or broad peaks in RP-HPLC | Inappropriate mobile phase: The solvent gradient may be too steep. | Optimize the gradient. A shallower gradient around the elution time of the components can improve resolution. |
| Suboptimal column choice: The column chemistry may not be ideal for the separation. | Experiment with different stationary phases (e.g., C8 instead of C18) to alter selectivity. | |
| Polydispersity of a larger PEG chain: While a PEG3 linker is monodisperse, broader peaks can be seen with larger, polydisperse PEGs. | This is less of an issue with a discrete PEG like this compound. | |
| Issue 2: Low Recovery of Purified Conjugate | ||
| Low yield after purification | Non-specific binding to the column: The conjugate may be irreversibly adsorbing to the stationary phase. | Try a different column chemistry or modify the mobile phase (e.g., adjust pH or ionic strength) to reduce non-specific interactions. |
| Precipitation on the column: The conjugate may not be soluble in the mobile phase. | Ensure the conjugate is soluble throughout the gradient. Adjust the mobile phase composition or consider adding solubilizing agents. | |
| Product degradation: The conjugate may be unstable under the purification conditions. | Investigate the stability of your conjugate at different pH values and temperatures. Consider a faster purification method. | |
| Issue 3: Unexpected Peaks in the Final Product | ||
| Additional peaks in the chromatogram of the purified fraction | Reaction byproducts: The conjugation reaction may have produced side products. | Use LC-MS to identify these impurities. Optimize the reaction conditions to minimize their formation. |
| Degradation products: The conjugate or starting materials may have degraded during the reaction or purification. | Analyze the stability of all components under the experimental conditions. | |
| Contaminants from reagents or solvents: Impurities in your reagents can appear in the final product. | Use high-purity reagents and solvents. |
Experimental Protocols
General Protocol for RP-HPLC Purification of a this compound Conjugate
This protocol provides a starting point. Optimization will be required based on the specific properties of your conjugate.
1. Materials and Equipment:
-
Crude reaction mixture containing the this compound conjugate
-
HPLC system with a suitable detector (UV, ELSD, or MS)
-
C18 or C8 analytical or preparative HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample dissolution solvent (e.g., DMSO, water/acetonitrile mixture)
2. Method:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent. The solvent should be compatible with the mobile phase.
-
Column Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 10 column volumes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the bound components using a linear gradient of Mobile Phase B. A typical starting gradient could be from 5% to 95% B over 20-30 minutes. The optimal gradient will need to be determined empirically.
-
Detection and Fraction Collection: Monitor the column eluent at an appropriate wavelength (if UV active) or with a universal detector. Collect fractions corresponding to the desired product peak.
-
Analysis of Fractions: Analyze the collected fractions by an appropriate method (e.g., LC-MS) to confirm the presence and purity of the desired conjugate.
-
Solvent Removal: Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation.
Visualizations
Caption: General workflow for the purification of this compound conjugates using RP-HPLC.
Caption: A logical troubleshooting guide for purifying this compound conjugates.
References
Technical Support Center: Improving Hydroxy-PEG3-acid Bioconjugation Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of their Hydroxy-PEG3-acid bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction behind this compound bioconjugation?
A1: this compound contains a terminal carboxylic acid group. To conjugate it to a biomolecule, this carboxylic acid is typically activated to an N-hydroxysuccinimide (NHS) ester using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activated NHS ester then readily reacts with primary amine groups (-NH2) on the target biomolecule (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.
Q2: What is the optimal pH for this conjugation reaction?
A2: A two-step pH adjustment is optimal for EDC/NHS coupling reactions. The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0. The subsequent reaction of the NHS-activated PEG with the primary amines on the biomolecule is most efficient at a physiological to slightly alkaline pH, generally between 7.2 and 8.5.
Q3: Which buffers are recommended for the conjugation reaction?
A3: For the activation step, a non-amine, non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid) is recommended. For the conjugation step, phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate buffers are suitable choices. It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target biomolecule for reaction with the NHS-activated PEG, thereby reducing the conjugation efficiency.
Q4: How should I store and handle this compound and the coupling reagents?
A4: this compound should be stored at -20°C in a dry environment. The coupling reagents, EDC and NHS, are highly sensitive to moisture and should also be stored in a desiccated environment at -20°C. Before opening, the vials should be allowed to equilibrate to room temperature to prevent condensation. It is best to prepare solutions of these reagents fresh for each experiment.
Troubleshooting Guides
Low or No Conjugation Yield
Problem: You are observing a low yield or no formation of your desired bioconjugate.
| Potential Cause | Recommended Solution |
| Incorrect pH of reaction buffer | Verify the pH of your buffers. Use a pH of 4.5-6.0 for the EDC/NHS activation step and adjust to pH 7.2-8.5 for the conjugation to the amine-containing molecule. |
| Hydrolysis of NHS-activated PEG | The NHS ester is susceptible to hydrolysis, especially at higher pH. Ensure your biomolecule is added promptly after the activation step. Avoid prolonged incubation times at high pH before the conjugation is complete. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[1][2] |
| Inactive EDC or NHS | EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents. Always allow them to warm to room temperature in a desiccator before opening to prevent condensation. |
| Presence of competing nucleophiles | Ensure your buffers are free of primary amines (e.g., Tris, glycine). If your biomolecule is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation. |
| Suboptimal molar ratio of reagents | The optimal molar ratio of PEG-acid:EDC:NHS to the biomolecule can vary. A common starting point is a molar excess of the PEG linker and coupling reagents. For a 1 mg/mL protein solution, a 10-fold molar excess of EDC and a 5mM final concentration of NHS can be a good starting point.[2][3] Optimization may be required. For example, a 5:1 molar ratio of mPEG-ALD to protein was found to be optimal for monoPEGylated protein production, yielding 86% after a 2-hour reaction.[4] |
| Low concentration of biomolecule | Low concentrations of the target biomolecule can favor the competing hydrolysis reaction. If possible, increase the concentration of your biomolecule in the reaction mixture. |
| Issues with the biomolecule | Confirm the concentration and purity of your biomolecule. Ensure that the primary amine sites are available and not sterically hindered. |
Product Precipitation
Problem: Your bioconjugate precipitates out of solution during or after the reaction.
| Potential Cause | Recommended Solution |
| Change in isoelectric point (pI) | The conjugation of this compound neutralizes positively charged primary amine groups, which can alter the pI of the protein and lead to precipitation if the reaction pH is close to the new pI. Consider performing the reaction at a different pH or in a buffer with higher ionic strength. |
| Increased hydrophobicity | While the PEG linker is hydrophilic, the overall properties of the bioconjugate can change. Ensure adequate mixing and consider using a formulation buffer that enhances the solubility of the final product. |
Experimental Protocols
General Protocol for Bioconjugation of a Protein with this compound
This protocol outlines a two-step process for conjugating this compound to a protein.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Protein to be conjugated
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Reagents:
-
Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before use.
-
Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.
-
-
Activation of this compound:
-
Add a 10- to 50-fold molar excess of this compound to the protein solution.
-
Add EDC and NHS to the solution. A common starting point is a final concentration of 5 mM EDC and 10 mM NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to the Protein:
-
Adjust the pH of the reaction mixture to 7.5 by adding the Conjugation Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quench the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS-activated PEG.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using a desalting column or dialysis. Common methods for purifying PEGylated proteins include size exclusion chromatography (SEC) and ion-exchange chromatography (IEX).
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes. Note that these are starting points and optimal conditions may vary depending on the specific biomolecule.
| Parameter | Condition | Typical Yield | Reference |
| pH (Activation) | 4.5 - 6.0 | - | |
| pH (Conjugation) | 7.2 - 8.5 | - | |
| Reaction Time | 2 hours at room temperature | 73% (peptide conjugation) | |
| Molar Ratio (PEG:Protein) | 5:1 | 86% (monoPEGylated) |
Visualizations
Experimental Workflow for this compound Bioconjugation
Caption: Workflow for the bioconjugation of this compound to a protein.
Troubleshooting Logic for Low Conjugation Yield
Caption: Decision tree for troubleshooting low yield in bioconjugation reactions.
Impact of a PEGylated Aptamer on the VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a key signaling protein involved in angiogenesis (the formation of new blood vessels). The binding of VEGF to its receptor (VEGFR) on endothelial cells triggers a signaling cascade that promotes cell proliferation and migration. Certain PEGylated aptamers have been developed to bind to VEGF, thereby inhibiting its interaction with its receptor and blocking the downstream signaling pathway. One such example is Pegaptanib, a PEGylated anti-VEGF aptamer.
Caption: Inhibition of the VEGF signaling pathway by a PEGylated aptamer.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Hydroxy-PEG3-acid in different buffer conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of Hydroxy-PEG3-acid in various experimental settings. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and stability data to ensure the successful application of this linker in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound is generally stable in aqueous solutions at near-neutral pH (6-8). The ether linkages that form the backbone of the polyethylene glycol (PEG) chain are chemically robust and not readily susceptible to hydrolysis under these conditions. However, the stability can be compromised by exposure to extreme pH values (strong acids or bases), high temperatures, and oxidizing agents.
Q2: How does pH affect the stability of this compound?
A2: The primary concern with pH extremes is not the hydrolysis of the ether backbone, but rather the potential for oxidative degradation, which can be accelerated under both acidic and basic conditions. The carboxylic acid functional group itself is stable across a wide pH range. For bioconjugation reactions, the pH of the buffer is critical for the efficiency of the coupling chemistry rather than the stability of the PEG linker itself.
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathway for the PEG backbone is oxidative degradation. This process can be initiated by factors such as reactive oxygen species (ROS), transition metal contaminants, and exposure to light.[1] Oxidative degradation can lead to chain cleavage, resulting in the formation of various byproducts including aldehydes and shorter PEG fragments. While direct hydrolysis of the ether bonds is not a significant concern under typical experimental conditions, it can be induced by strong acids at high temperatures.[2]
Q4: What are the recommended storage conditions for this compound and its solutions?
A4: For long-term storage, solid this compound should be kept at -20°C in a dry, dark environment, preferably under an inert atmosphere like argon or nitrogen to minimize oxidation and moisture exposure.[3] Aqueous stock solutions should be prepared fresh for optimal performance. If short-term storage of a solution is necessary, it should be kept at 2-8°C for no longer than a few days. For extended storage of solutions, aliquoting and freezing at -20°C or -80°C is recommended, though freeze-thaw cycles should be minimized.[4]
Q5: Which buffers are compatible with this compound for bioconjugation?
A5: For conjugation reactions involving the carboxylic acid group, such as EDC/NHS coupling to primary amines, it is crucial to use amine-free buffers. Recommended buffers include MES (2-(N-morpholino)ethanesulfonic acid) for the activation step (pH 4.5-6.0) and phosphate-buffered saline (PBS) or borate buffer for the conjugation step (pH 7.2-8.0).[4] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the activated PEG linker.
Troubleshooting Guide
This guide addresses common issues encountered during bioconjugation experiments using this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Inefficient activation of the carboxylic acid. | Ensure your EDC and NHS/sulfo-NHS are fresh and have been stored under desiccated conditions. Perform the activation step in an amine-free buffer at the optimal pH range (e.g., MES buffer, pH 4.5-6.0). |
| Inactive primary amine on the target molecule. | Confirm the availability of reactive primary amines on your protein or peptide. Ensure the pH of the conjugation buffer is in the optimal range for amine reactivity (pH 7.2-8.0). | |
| Hydrolysis of the activated NHS ester. | The NHS ester intermediate is susceptible to hydrolysis in aqueous solutions. Add the amine-containing target molecule to the activated PEG linker as soon as possible after the activation step. | |
| Presence of competing nucleophiles. | Ensure your buffers are free from primary amines (e.g., Tris, glycine) or other nucleophilic contaminants. | |
| Precipitation of Reagents or Conjugate | Poor solubility of the PEG linker or the target molecule. | While this compound is generally water-soluble, ensure your target molecule is also soluble at the desired concentration in the chosen reaction buffer. If solubility is an issue, consider using a small amount of a water-miscible organic co-solvent like DMSO or DMF. |
| Aggregation of the protein-PEG conjugate. | Aggregation can occur, especially with hydrophobic proteins. To minimize this, you can optimize the stoichiometry of the PEG linker to the protein, adjust the protein concentration, or include stabilizing excipients in the buffer. | |
| Inconsistent Results Between Experiments | Variability in reagent quality. | Use high-purity this compound and fresh, high-quality coupling reagents (EDC, NHS). Aliquot reagents upon receipt to avoid repeated exposure to moisture and air. |
| Inconsistent reaction conditions. | Carefully control reaction parameters such as pH, temperature, and reaction time. Ensure accurate measurement and addition of all reagents. | |
| Unexpected Side Reactions | Modification of unintended amino acids. | While EDC/NHS chemistry primarily targets primary amines (lysine residues and the N-terminus), side reactions with tyrosine, serine, and threonine can occur, though typically at a much lower efficiency. Optimize the reaction pH and stoichiometry to favor amine modification. |
| Formation of urea byproduct from EDC. | EDC can react with itself to form an N-acylisourea byproduct. This is more prevalent in the absence of NHS. Always use NHS or sulfo-NHS to form a more stable intermediate. |
Stability of this compound in Different Buffer Conditions
| Buffer System | pH Range | Temperature | Expected Stability | Comments |
| Acetate Buffer | 4.0 - 5.5 | 4°C - 37°C | Good | Stable for typical reaction times. Avoid prolonged storage at elevated temperatures. |
| MES Buffer | 5.5 - 6.7 | 4°C - 37°C | Excellent | Ideal for the activation step of EDC/NHS coupling. Stable for several hours to days. |
| Phosphate-Buffered Saline (PBS) | 7.0 - 7.4 | 4°C - 37°C | Excellent | Recommended for the conjugation step and for short- to mid-term storage of the linker solution. |
| Borate Buffer | 8.0 - 9.0 | 4°C - 25°C | Good | Can be used for conjugation, but be aware that higher pH can increase the rate of hydrolysis of the activated NHS ester. |
| Strongly Acidic (e.g., 0.1 M HCl) | < 2 | Room Temp. | Moderate to Poor | Prolonged exposure can lead to oxidative degradation and potentially slow hydrolysis of ether bonds. Not recommended. |
| Strongly Basic (e.g., 0.1 M NaOH) | > 12 | Room Temp. | Poor | Can accelerate oxidative degradation of the PEG backbone. Not recommended. |
Note: The presence of transition metals (e.g., iron, copper) can catalyze oxidative degradation, even at neutral pH. It is advisable to use high-purity water and buffers, and to consider the use of a chelating agent like EDTA if metal contamination is a concern.
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
Objective: To qualitatively assess the stability of this compound in a specific buffer over time.
Materials:
-
This compound
-
Buffer of interest (e.g., PBS, pH 7.4)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
HPLC system with a C18 column and a suitable detector (e.g., ELSD, CAD, or MS)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in the buffer of interest.
-
Divide the solution into aliquots for different time points (e.g., 0, 24, 48, 72 hours).
-
Store the aliquots under the desired experimental conditions (e.g., 4°C, 25°C, 37°C).
-
At each time point, take an aliquot and dilute it to a suitable concentration for HPLC analysis (e.g., 1 mg/mL) with the mobile phase.
-
Analyze the sample by reverse-phase HPLC. A typical gradient could be from 95% water with 0.1% formic acid to 95% acetonitrile with 0.1% formic acid over 20-30 minutes.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak, which would indicate degradation.
Protocol 2: Two-Step EDC/NHS Coupling of this compound to a Protein
Objective: To covalently conjugate this compound to primary amines on a protein.
Materials:
-
This compound
-
Protein with available primary amines
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Desalting column for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 2.5-fold molar excess of sulfo-NHS to the linker solution.
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive sulfo-NHS ester.
-
-
Conjugation to Protein:
-
Immediately add the activated linker solution to the protein, which is dissolved in the Conjugation Buffer. The molar ratio of the activated linker to the protein should be optimized for the desired degree of labeling (a starting point of 20:1 linker-to-protein molar excess is common).
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes.
-
Purify the resulting PEGylated protein from excess reagents and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Visualizations
Caption: Potential degradation pathways of this compound under extreme pH conditions.
Caption: Experimental workflow for a two-step EDC/NHS bioconjugation reaction.
Caption: A decision tree for troubleshooting low bioconjugation yield.
References
Troubleshooting low reactivity of Hydroxy-PEG3-acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of Hydroxy-PEG3-acid in experimental settings. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker containing a terminal hydroxyl group and a carboxylic acid group, connected by a three-unit polyethylene glycol (PEG) spacer.[1] The hydrophilic PEG spacer enhances solubility in aqueous media.[1] This molecule is often used in bioconjugation and drug delivery, for instance, as a linker in Proteolysis Targeting Chimeras (PROTACs).[2] The carboxylic acid can be activated to react with primary amines, while the hydroxyl group allows for further derivatization.[1]
Q2: How should I properly store and handle this compound to maintain its reactivity?
Proper storage and handling are critical to preserving the reactivity of this compound. To prevent degradation, it should be stored at -20°C in a desiccated environment.[2] Before use, it is crucial to allow the reagent vial to warm to room temperature before opening; this prevents moisture condensation, which can hydrolyze the reagent. For stock solutions, using an anhydrous solvent like DMSO or DMF is recommended, and these solutions should be stored at -20°C or -80°C for long-term stability.
| Storage Condition | Recommendation |
| Pure Compound | Store at -20°C, desiccated. |
| Stock Solution | Prepare in anhydrous DMSO or DMF. Store at -20°C for up to one month or -80°C for up to six months. Aliquot to avoid freeze-thaw cycles. |
| Handling | Allow the vial to equilibrate to room temperature before opening. For multiple uses, consider flushing the vial with an inert gas. |
Q3: My conjugation yield with this compound is low. What are the common causes?
Low conjugation yield is often traced back to suboptimal reaction conditions, reagent degradation, or issues with the substrate. The most frequent causes include:
-
Inefficient Carboxyl Group Activation: The carboxylic acid needs to be activated, typically using a carbodiimide like EDC in the presence of N-hydroxysuccinimide (NHS).
-
Hydrolysis of Activated Ester: The activated NHS ester is susceptible to hydrolysis, especially at high pH, which deactivates it.
-
Suboptimal Reaction pH: The pH of the reaction buffer is critical. Activation of the carboxylic acid is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with a primary amine is optimal at a pH of 7.2-8.5.
-
Inappropriate Buffer Choice: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the intended reaction.
-
Degraded Reagents: Improper storage of this compound, EDC, or NHS can lead to a loss of reactivity.
Troubleshooting Guide for Low Reactivity
This guide provides a systematic approach to troubleshooting low reactivity of the carboxylic acid moiety of this compound, particularly in EDC/NHS mediated couplings to amine-containing molecules.
Issue 1: Failure to Activate the Carboxylic Acid
Symptoms: No product formation is observed, and starting materials remain unchanged.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Degraded EDC or NHS/Sulfo-NHS | Use fresh, high-quality EDC and NHS. Both are moisture-sensitive and should be stored desiccated at the recommended temperature (-20°C for EDC, 4°C for NHS). Allow reagents to warm to room temperature before opening to prevent condensation. |
| Incorrect pH for Activation | The activation of the carboxyl group with EDC is most efficient at a pH between 4.5 and 6.0. Use a non-amine, non-carboxylate buffer such as MES. |
| Presence of Water in Organic Solvents | If the reaction is performed in an organic solvent, ensure it is anhydrous. Water can hydrolyze the O-acylisourea intermediate. |
| Insufficient Molar Ratio of Coupling Agents | Use a molar excess of EDC and NHS relative to the this compound. A common starting point is 1.2 to 1.5 equivalents of each coupling agent. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation of this compound and Conjugation to a Protein
This protocol is designed for conjugating the carboxylic acid of this compound to primary amines (e.g., lysine residues) on a protein.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Protein to be conjugated (in an amine-free buffer)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Desalting column
Procedure:
-
Reagent Preparation: Allow all reagents to equilibrate to room temperature before opening. Prepare stock solutions of EDC and Sulfo-NHS immediately before use.
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 5-10 fold molar excess of Sulfo-NHS, followed by a 2-4 fold molar excess of EDC.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
Equilibrate a desalting column with Coupling Buffer.
-
Apply the activation reaction mixture to the column to remove excess EDC and Sulfo-NHS.
-
Collect the fractions containing the activated this compound.
-
-
Conjugation to Protein:
-
Immediately add the protein solution (at a concentration of 1-10 mg/mL in Coupling Buffer) to the activated this compound. A 10-20 fold molar excess of the activated linker is commonly used.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.
-
Diagrams
Caption: EDC/NHS activation of a carboxylic acid for amine coupling.
References
Technical Support Center: Purification of PEGylation and Coupling Reaction Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of excess Hydroxy-PEG3-acid and coupling reagents from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing excess this compound and coupling reagents?
A1: The primary methods for purifying your PEGylated product and removing unreacted reagents include:
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. It is highly effective at removing small molecules like excess this compound and coupling reagent byproducts from larger PEGylated products.[][2]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is a powerful tool for purifying PEGylated compounds and can resolve positional isomers.[][3][4]
-
Dialysis and Ultrafiltration: These membrane-based techniques separate molecules based on a molecular weight cut-off (MWCO). They are useful for removing small, unreacted molecules from significantly larger PEGylated products.
-
Liquid-Liquid Extraction: This method separates compounds based on their differential solubilities in two immiscible liquid phases. It can be an effective technique for separating PEGylated products from certain impurities.
-
Scavenger Resins: These are solid-phase reagents designed to react with and remove specific excess reagents and byproducts from a reaction mixture, simplifying the purification process.
Q2: How do I choose the best purification method for my experiment?
A2: The optimal purification strategy depends on several factors, including the size and properties of your target molecule, the nature of the impurities, and the desired final purity. The following table provides a comparison of the common methods:
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Size-Exclusion Chromatography (SEC) | Separation by size | High resolution for size differences, gentle conditions. | Can be time-consuming, potential for sample dilution. | Removing small molecule reagents from large PEGylated proteins or nanoparticles. |
| Reverse-Phase HPLC (RP-HPLC) | Separation by hydrophobicity | High resolution, can separate isomers. | Can denature sensitive biomolecules, requires organic solvents. | Purification of PEGylated peptides and small molecules. |
| Dialysis/Ultrafiltration | Separation by molecular weight cut-off | Simple setup, can handle large volumes. | Slow, may not achieve high purity, potential for sample loss. | Initial cleanup and buffer exchange for large PEGylated molecules. |
| Liquid-Liquid Extraction | Differential solubility | Fast, scalable. | Can be labor-intensive, may not be suitable for all compounds. | Separating compounds with significant solubility differences. |
| Scavenger Resins | Covalent trapping of impurities | High selectivity, simple filtration-based removal. | Resin capacity can be a limitation, cost of specialized resins. | Removing specific coupling reagents and byproducts. |
Q3: What is this compound and what are its properties?
A3: this compound is a hydrophilic PEG linker containing a hydroxyl group and a terminal carboxylic acid. The carboxylic acid can be activated, commonly with reagents like EDC and NHS, to react with primary amines to form a stable amide bond. Its PEG spacer enhances the solubility of the conjugated molecule in aqueous media.
| Property | Value |
| Molecular Formula | C9H18O6 |
| Molecular Weight | 222.24 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in water and many organic solvents like DMSO. |
Troubleshooting Guide
This guide addresses common issues encountered during the removal of excess this compound and coupling reagents.
Issue 1: Incomplete removal of excess this compound.
-
Potential Cause: The chosen purification method may not be optimal for the size and properties of the unreacted PEG linker.
-
Recommended Action:
-
For Chromatography (SEC/RP-HPLC):
-
Optimize the gradient and flow rate to improve resolution.
-
Ensure the column is appropriate for the molecular weight range of your compounds. For small molecules, a high-resolution column is necessary.
-
Consider using a different chromatography mode (e.g., switching from SEC to RP-HPLC if there is a sufficient hydrophobicity difference).
-
-
For Dialysis/Ultrafiltration:
-
Ensure the MWCO of the membrane is appropriate. For a small molecule like this compound (MW ~222 Da), a very low MWCO membrane is required, which may also lead to the loss of small PEGylated products. This method is more suitable when the product is significantly larger.
-
Increase the dialysis time and the frequency of buffer changes.
-
-
Issue 2: Presence of coupling reagent byproducts (e.g., urea from EDC) in the final product.
-
Potential Cause: The byproducts are not being effectively removed by the purification method.
-
Recommended Action:
-
Quenching: Before purification, quench the reaction to deactivate excess EDC. This can be done by adding a thiol-containing compound like 2-mercaptoethanol.
-
Acidic Wash: The urea byproduct of EDC is basic and can often be removed by an acidic wash during a liquid-liquid extraction.
-
Scavenger Resins: Utilize a scavenger resin specifically designed to react with and remove carbodiimides and their byproducts.
-
Chromatography: Optimize the chromatographic conditions to separate the byproducts from the desired product.
-
Issue 3: Low recovery of the PEGylated product.
-
Potential Cause: The product may be sticking to the purification matrix or being lost during the procedure.
-
Recommended Action:
-
For Chromatography:
-
Passivate the column before use to block non-specific binding sites.
-
Adjust the mobile phase composition (e.g., change the pH or ionic strength) to reduce interactions between your product and the stationary phase.
-
-
For Dialysis/Ultrafiltration:
-
Use membranes made of low-binding materials.
-
Ensure the MWCO is not too close to the molecular weight of your product.
-
-
Experimental Protocols
Protocol 1: Removal of Excess Reagents using Size-Exclusion Chromatography (SEC)
This protocol is suitable for separating small molecules like excess this compound and coupling reagents from larger PEGylated products.
-
Column Selection: Choose an SEC column with a fractionation range appropriate for separating your PEGylated product from the small molecule impurities.
-
Mobile Phase Preparation: Prepare a mobile phase that is compatible with your sample and the column. A common choice is a phosphate buffer at a physiological pH.
-
Column Equilibration: Equilibrate the column with at least two column volumes of the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve your reaction mixture in the mobile phase. Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Injection and Elution: Inject the sample onto the column and begin the elution with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The larger PEGylated product will elute first, followed by the smaller unreacted reagents.
-
Analysis: Analyze the collected fractions using a suitable detection method (e.g., UV-Vis spectroscopy or mass spectrometry) to identify the fractions containing your purified product.
Protocol 2: Quenching of EDC/NHS Coupling Reaction and Removal of Byproducts
This protocol describes how to stop the coupling reaction and remove the excess reagents and byproducts.
-
Quenching the Reaction:
-
To quench the EDC, add 2-mercaptoethanol to a final concentration of 20 mM and incubate for 15 minutes at room temperature.
-
To quench unreacted NHS esters, add hydroxylamine to a final concentration of 10-50 mM and incubate for 15 minutes.
-
-
Purification using a Desalting Column (a type of SEC):
-
Equilibrate a desalting column with a suitable buffer (e.g., PBS).
-
Apply the quenched reaction mixture to the column.
-
Elute the PEGylated product with the equilibration buffer. The larger product will pass through the column, while the smaller quenching agents, EDC, NHS, and their byproducts will be retained.
-
Collect the eluate containing your purified product.
-
Protocol 3: Purification using Reverse-Phase HPLC (RP-HPLC)
This protocol is effective for the purification of PEGylated small molecules and peptides.
-
Column and Solvent Selection: Choose a C4 or C18 RP-HPLC column. The mobile phases will typically consist of an aqueous phase (A) with 0.1% trifluoroacetic acid (TFA) and an organic phase (B) such as acetonitrile with 0.1% TFA.
-
Gradient Development: Develop a gradient elution method that effectively separates your PEGylated product from the unreacted this compound and coupling reagents. A shallow gradient is often required for good resolution.
-
Sample Preparation: Dissolve the reaction mixture in a solvent compatible with the initial mobile phase conditions and filter it.
-
Injection and Chromatography: Inject the sample and run the gradient program.
-
Fraction Collection and Analysis: Collect the fractions corresponding to the peak of your desired product and confirm its identity and purity by mass spectrometry.
References
Impact of pH on Hydroxy-PEG3-acid conjugation efficiency
Welcome to the technical support center for Hydroxy-PEG3-acid conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the impact of pH on the efficiency of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine using EDC/NHS chemistry?
A1: The conjugation of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is a two-step process, with each step having a distinct optimal pH range.
-
Step 1: Activation of this compound: The activation of the carboxylic acid group on the PEG linker with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-7.2 .[1][2][3] For best results, performing this reaction at pH 5-6 is often recommended.[1][2]
-
Step 2: Conjugation to the Amine: The reaction of the resulting NHS-activated PEG with a primary amine is most efficient at a neutral to slightly alkaline pH of 7-8.5 . An optimal pH of 8.3-8.5 is frequently cited for this step.
Q2: Why is a two-step pH process recommended for the conjugation?
A2: A two-step pH process is recommended to optimize the efficiency of each reaction while minimizing competing side reactions. The acidic pH of the activation step promotes the formation of the amine-reactive O-acylisourea intermediate and its subsequent conversion to the more stable NHS ester. The alkaline pH of the conjugation step is necessary to deprotonate the primary amine, making it nucleophilic and able to attack the NHS ester.
Q3: What are the consequences of using a suboptimal pH for the conjugation reaction?
A3: Using a suboptimal pH can significantly decrease your conjugation efficiency.
-
If the pH is too low (acidic) during the conjugation step: The primary amine on your target molecule will be protonated, rendering it non-nucleophilic and unable to react with the NHS-activated PEG.
-
If the pH is too high (alkaline) during the conjugation step: The NHS ester becomes highly susceptible to hydrolysis, which competes with the desired conjugation reaction. This hydrolysis inactivates the NHS-activated PEG, reducing the overall yield of your conjugate.
Q4: Which buffers should I use for the activation and conjugation steps?
A4: The choice of buffer is critical to avoid interference with the reaction.
-
Activation Step (pH 5-6): Use a non-amine, non-carboxylate buffer such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).
-
Conjugation Step (pH 7.2-8.5): Buffers such as phosphate-buffered saline (PBS) , borate buffer , or sodium bicarbonate buffer are commonly used.
Q5: Are there any buffers I should avoid?
A5: Yes. Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine . These will compete with your target amine for reaction with the NHS-activated PEG, drastically reducing your conjugation efficiency.
Troubleshooting Guide
Issue: Low or No Conjugation Yield
This is a common issue that can often be traced back to the reaction conditions, particularly the pH.
| Potential Cause | Recommended Action |
| Suboptimal pH of Reaction Buffers | Verify the pH of your activation and conjugation buffers before starting the experiment. Ensure the pH is within the optimal ranges for each step. |
| Hydrolysis of NHS Ester | Prepare your NHS ester stock solution immediately before use if it is in an aqueous buffer. Work promptly after adding the NHS-activated PEG to the amine-containing solution, especially at higher pH values. |
| Incorrect Buffer Composition | Ensure you are not using buffers containing primary amines like Tris or glycine, which will compete in the reaction. |
| Degraded Reagents | EDC and NHS are moisture-sensitive. Always allow them to equilibrate to room temperature before opening to prevent condensation. Store them desiccated at -20°C. |
| Protonated Amine Target | Confirm that the pH of your conjugation buffer is high enough (ideally 7.2-8.5) to ensure the primary amine on your target molecule is deprotonated and nucleophilic. |
Data Summary
Table 1: Optimal pH Ranges for EDC/NHS Conjugation of this compound
| Reaction Step | Reagents | Optimal pH Range | Recommended Buffers |
| Activation | This compound + EDC + NHS | 4.5 - 7.2 | 0.1 M MES |
| Conjugation | NHS-activated PEG + Amine-containing molecule | 7.0 - 8.5 | PBS, Borate, Bicarbonate |
Table 2: pH-Dependent Stability of NHS Esters in Aqueous Solution
The stability of the NHS ester is critical for efficient conjugation. As the pH increases, the rate of hydrolysis also increases, leading to a shorter half-life.
| pH | Half-life of NHS Ester |
| 7.0 (at 0°C) | 4-5 hours |
| 8.6 (at 4°C) | 10 minutes |
Experimental Protocols
Detailed Protocol for Two-Step EDC/NHS Conjugation of this compound
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.5
-
Anhydrous DMSO or DMF (for dissolving reagents if necessary)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS to room temperature before opening the vials.
-
Prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF, or prepare them fresh in Activation Buffer immediately before use.
-
-
Activation of this compound (Step 1):
-
Dissolve this compound in Activation Buffer.
-
Add EDC and NHS to the this compound solution. A common molar excess is 2-10 fold for EDC and 2-5 fold for NHS over the amount of this compound.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent unwanted side reactions with your amine-containing molecule, remove excess EDC and NHS using a desalting column equilibrated with the Conjugation Buffer.
-
-
Conjugation to Amine-Containing Molecule (Step 2):
-
Immediately add the activated this compound solution to your amine-containing molecule, which has been dissolved in the Conjugation Buffer (pH 7.2-7.5).
-
If you did not perform the desalting step, adjust the pH of the activation reaction mixture to 7.2-7.5 by adding concentrated Conjugation Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 10-50 mM (e.g., hydroxylamine) or 20-50 mM (e.g., Tris or glycine).
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate from excess reagents and byproducts using an appropriate method such as dialysis, size exclusion chromatography, or other chromatographic techniques.
-
Visualizations
Caption: EDC/NHS conjugation pathway and competing hydrolysis reaction.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
Storage and handling of Hydroxy-PEG3-acid for optimal performance
This technical support center provides essential information for researchers, scientists, and drug development professionals on the optimal storage, handling, and use of Hydroxy-PEG3-acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure optimal performance in your experiments.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and reactivity. The following table summarizes the recommended conditions based on its form.
| Form | Storage Temperature | Duration | Key Considerations |
| Pure (Powder/Solid) | -20°C[1][2] | Up to 3 years[3] | Store in a dry, dark place under an inert atmosphere (e.g., Argon or Nitrogen).[4] |
| 4°C | Up to 2 years[3] | Short-term storage option. Protect from moisture and light. | |
| In Solvent (Stock Solution) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous solvents like DMSO or DMF. |
| -20°C | Up to 1 month | Tightly seal vials and allow to equilibrate to room temperature before opening to prevent condensation. |
General Handling Precautions:
-
Avoid inhalation, and contact with skin and eyes.
-
Use in a well-ventilated area.
-
PEG derivatives are sensitive to light and oxidation.
-
When handling the pure compound, which may be a low-melting solid, it is often easier to first dissolve it in an anhydrous solvent like DMSO or DMF to prepare a stock solution.
Troubleshooting Guide
This guide addresses common issues encountered during bioconjugation reactions, such as those involving EDC/NHS chemistry to couple this compound to primary amines.
// Starting Materials Branch a1_1 [label="Degraded this compound\n- Improper storage (moisture, light)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; s1_1 [label="Solution:\n- Use fresh reagent.\n- Ensure storage at -20°C, desiccated, and protected from light.", fillcolor="#34A853", fontcolor="#FFFFFF"]; a1_2 [label="Inactive Target Molecule\n- No available primary amines\n- Steric hindrance", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; s1_2 [label="Solution:\n- Confirm amine availability.\n- Use a longer PEG linker if steric hindrance is suspected.", fillcolor="#34A853", fontcolor="#FFFFFF"]; a1_3 [label="Hydrolyzed EDC/NHS Reagents\n- Moisture contamination", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; s1_3 [label="Solution:\n- Use fresh, high-quality EDC and NHS.\n- Equilibrate to room temperature before opening.", fillcolor="#34A853", fontcolor="#FFFFFF"];
q1 -> a1_1 -> s1_1; q1 -> a1_2 -> s1_2; q1 -> a1_3 -> s1_3;
// Reaction Conditions Branch a2_1 [label="Incorrect pH\n- Activation (pH 4.5-6.0)\n- Conjugation (pH 7.0-8.5)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; s2_1 [label="Solution:\n- Use a two-step reaction with appropriate buffers (e.g., MES for activation, PBS for conjugation).", fillcolor="#34A853", fontcolor="#FFFFFF"]; a2_2 [label="Suboptimal Molar Ratios\n- Insufficient PEG linker or EDC/NHS", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; s2_2 [label="Solution:\n- Use a molar excess of the PEG linker (e.g., 5-20 fold) and coupling agents.", fillcolor="#34A853", fontcolor="#FFFFFF"]; a2_3 [label="Presence of Nucleophilic Buffers\n- e.g., Tris or glycine", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; s2_3 [label="Solution:\n- Use non-amine containing buffers like PBS, MES, or borate buffer.", fillcolor="#34A853", fontcolor="#FFFFFF"];
q2 -> a2_1 -> s2_1; q2 -> a2_2 -> s2_2; q2 -> a2_3 -> s2_3;
// Purification/Analysis Branch a3_1 [label="Loss of Product During Purification\n- e.g., dialysis, chromatography", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; s3_1 [label="Solution:\n- Optimize purification method (e.g., use appropriate MWCO for dialysis).\n- Check all fractions for product.", fillcolor="#34A853", fontcolor="#FFFFFF"]; a3_2 [label="Inability to Detect Product\n- Low concentration or insensitive detection method", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; s3_2 [label="Solution:\n- Concentrate the sample.\n- Use a more sensitive analytical technique (e.g., LC-MS).", fillcolor="#34A853", fontcolor="#FFFFFF"];
q3 -> a3_1 -> s3_1; q3 -> a3_2 -> s3_2; } Caption: Troubleshooting workflow for low conjugation yield.
Q1: My conjugation reaction yield is very low. What are the likely causes?
A1: Low conjugation yield can stem from several factors:
-
Reagent Quality: The this compound or the coupling agents (EDC/NHS) may have degraded. EDC is particularly sensitive to moisture. Always use fresh reagents and allow them to equilibrate to room temperature before opening to prevent condensation.
-
Reaction pH: The two-step EDC/NHS chemistry has different optimal pH ranges. The activation of the carboxylic acid on this compound with EDC/NHS is most efficient at a pH of 4.5-6.0 (e.g., in MES buffer). The subsequent reaction of the activated NHS-ester with the primary amine is most efficient at a pH of 7.0-8.5 (e.g., in PBS buffer).
-
Buffer Choice: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated this compound, leading to low yields. Use non-amine buffers like MES, PBS, or borate buffer.
-
Molar Ratio of Reactants: An insufficient molar excess of the PEG linker and coupling agents can result in an incomplete reaction. It is recommended to use a 5- to 20-fold molar excess of the linker over the available amine groups.
Q2: I am observing precipitation in my reaction mixture. What should I do?
A2: Precipitation can occur if the concentration of the reactants, particularly the PEG linker, is too high, or if the solvent is not suitable. While the PEG spacer enhances water solubility, highly concentrated solutions can still be problematic.
-
Solution: Prepare a fresh, concentrated stock solution of this compound in a compatible anhydrous organic solvent like DMSO or DMF. Add this stock solution to the reaction buffer dropwise while vortexing to ensure it remains dissolved. The final concentration of the organic solvent should ideally be kept low (e.g., <10%) in aqueous reactions.
Q3: How can I confirm that the carboxylic acid of my this compound is being activated by EDC/NHS?
A3: Direct confirmation of the NHS-ester formation in the reaction mix can be challenging without advanced analytical methods. However, you can infer successful activation by:
-
Running control reactions: A reaction lacking the amine-containing molecule should, after quenching and purification, show no conjugation.
-
Monitoring by chromatography: If possible, you can use techniques like HPLC to monitor the disappearance of the starting material (this compound) and the appearance of a new, less polar product (the NHS-ester).
Q4: My target protein seems to have lost its activity after conjugation. Why might this happen?
A4: The conjugation process might have altered the protein's structure or blocked a critical functional site.
-
Steric Hindrance: The PEG linker, while designed to be a spacer, could still sterically hinder the active site of the protein.
-
Conformational Changes: The chemical modification might induce changes in the protein's secondary or tertiary structure. Consider characterizing the conjugate using techniques like circular dichroism (CD) spectroscopy to assess structural integrity.
-
Modification of Critical Residues: The primary amine you targeted for conjugation (e.g., on a lysine residue) might be essential for the protein's function.
Frequently Asked Questions (FAQs)
Q1: What is this compound used for? A1: this compound is a hydrophilic linker molecule. Its terminal carboxylic acid can be reacted with primary amines to form stable amide bonds, making it useful for bioconjugation. It is commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) to connect a protein-targeting ligand to an E3 ligase ligand or a cytotoxic drug, respectively. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.
Q2: How do I prepare a stock solution of this compound? A2: Since this compound can be a low-melting solid or a viscous liquid, it is often easiest to handle by preparing a stock solution. Dissolve the reagent in an anhydrous water-miscible organic solvent such as DMSO or DMF. Store this stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the role of EDC and NHS in reactions with this compound? A3: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a zero-length crosslinker that activates the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in water. NHS (N-hydroxysuccinimide) is added to react with this intermediate to form a more stable, amine-reactive NHS ester. This NHS ester then efficiently reacts with a primary amine on the target molecule to form a stable amide bond.
Q4: Can I use a one-step or two-step procedure for EDC/NHS coupling? A4: Both are possible, but a two-step procedure is often preferred for protein conjugation. In the two-step process, the this compound is first activated with EDC and NHS in a buffer at pH 4.5-6.0. The activated linker can then be purified (optional) and added to the amine-containing molecule in a separate buffer at pH 7.0-8.5. This prevents unwanted cross-reactions of the amine-containing protein with itself if it also has carboxyl groups.
Experimental Protocols
Protocol: Two-Step EDC/NHS Coupling of this compound to a Protein
This protocol describes a general method for conjugating this compound to primary amines (e.g., lysine residues) on a protein.
Materials:
-
This compound
-
Protein with primary amines (in a non-amine buffer)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine
-
Anhydrous DMSO or DMF
-
Desalting column for purification
Procedure:
Step 1: Activation of this compound
-
Equilibrate EDC and NHS to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
In a microcentrifuge tube, add the desired amount of this compound stock solution to the Activation Buffer.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).
-
Add a 2-5 fold molar excess of NHS, followed by a 5-10 fold molar excess of EDC to the this compound solution.
-
Incubate the reaction at room temperature for 15-30 minutes.
Step 2: Conjugation to the Protein
-
Dissolve the amine-containing protein in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Add the activated this compound solution from Step 1 to the protein solution. A 10- to 20-fold molar excess of the activated linker over the protein is a good starting point, but this may require optimization.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle mixing.
Step 3: Quenching and Purification
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes.
-
Purify the protein-PEG conjugate using a desalting column or size-exclusion chromatography to remove excess linker and reaction byproducts.
References
Validation & Comparative
A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Hydroxy-PEG3-acid Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise analysis of resulting products is paramount. Hydroxy-PEG3-acid is a common hydrophilic linker used to improve the pharmacokinetic properties of biomolecules. Its effective characterization, alongside the ability to compare it with alternative linker technologies, is crucial for advancing therapeutic candidates. This guide provides an objective comparison of the analytical methodologies for this compound conjugates and alternative linker conjugates, supported by representative experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the cornerstone techniques for the characterization of these bioconjugates.[1] They provide critical information on purity, molecular weight, and the degree of conjugation.
Comparative Analysis of Linker Conjugates
A key aspect of developing novel bioconjugates is understanding the analytical profile of different linker technologies. While this compound is a discrete-length PEG linker, it is often compared against other hydrophilic polymers. Polysarcosine (PSar) has emerged as a notable alternative to polyethylene glycol (PEG), offering potential benefits such as reduced immunogenicity.[2][3]
Below is a comparative summary of typical analytical results for a model protein conjugated with a short-chain PEG linker (analogous to this compound) versus a polysarcosine linker of a similar molecular weight.
Table 1: Comparative HPLC-MS Data for a Model Protein Conjugate
| Parameter | Protein-Hydroxy-PEG3-acid Conjugate (Representative) | Protein-Polysarcosine Conjugate (Representative)[2] |
| HPLC Retention Time (RP-HPLC) | Shift to slightly earlier retention time compared to the native protein, with a distinct, sharp peak. | Shift to an earlier retention time than the PEG conjugate, indicating higher polarity. |
| Purity by HPLC (%) | >95% | >95% |
| Intact Mass (by MS) | Expected mass increase corresponding to the mass of the this compound linker (e.g., + ~200 Da per conjugation). | Expected mass increase corresponding to the mass of the PSar linker. |
| Observed Mass Accuracy | < 10 ppm | < 10 ppm |
| In Vitro Activity Retention (%) | ~85-95% | ~90-98%[2] |
| In Vivo Half-life | Significantly increased compared to the native protein. | Comparable or slightly longer than the PEG conjugate. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful analysis of bioconjugates. Below are representative protocols for HPLC and mass spectrometry analysis.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Analysis
This method is suitable for assessing the purity of the conjugate and separating it from the unconjugated protein and excess linker.
-
Instrumentation: Agilent 1260 Infinity LC System or equivalent.
-
Column: C4 or C18 reversed-phase column (e.g., Jupiter 5µm C4, 300Å).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.085% TFA in 90% Acetonitrile / 10% Water.
-
Gradient: A linear gradient from 20% to 65% Mobile Phase B over 25 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45°C.
-
Detection: UV at 220 nm or 280 nm.
-
Sample Preparation: Dilute the sample in Mobile Phase A to a concentration of 1 mg/mL.
Protocol 2: Intact Mass Analysis by LC-MS
This protocol is designed to determine the accurate molecular weight of the intact bioconjugate.
-
Instrumentation: Agilent 6520 Accurate-Mass Q-TOF LC/MS System or a high-resolution Orbitrap mass spectrometer.
-
HPLC Conditions: Use the RP-HPLC conditions described in Protocol 1.
-
Post-Column Addition (Optional but Recommended): To simplify the mass spectrum by reducing multiple charging, a solution of a charge-stripping agent like 0.2-0.5% triethylamine (TEA) in isopropanol can be introduced via a T-junction before the mass spectrometer inlet at a low flow rate (e.g., 10-20 µL/min).
-
Mass Spectrometer Settings (Q-TOF example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Gas Temperature: 325°C.
-
Drying Gas Flow: 10 L/min.
-
Mass Range: m/z 1000-5000.
-
-
Data Analysis: The resulting multi-charged spectrum is deconvoluted using appropriate software (e.g., Agilent MassHunter, Sciex BioAnalyst) to obtain the zero-charge mass of the conjugate.
Visualizing Analytical Workflows
Understanding the flow of experimental and logical processes is facilitated by clear diagrams.
References
A Comprehensive Guide to Selecting PEG Linker Length: A Comparison of Hydroxy-PEG3-acid and Other PEG Variants
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical design parameter in the creation of complex bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and targeted nanoparticles. Among the various types of linkers, polyethylene glycol (PEG) linkers are frequently utilized for their ability to favorably modulate the physicochemical and pharmacological properties of the conjugate. This guide provides an objective comparison of Hydroxy-PEG3-acid with other PEG linker lengths, supported by experimental data, to inform the rational design of next-generation therapeutics and research tools.
This compound is a discrete PEG derivative characterized by a three-unit PEG chain with a terminal hydroxyl group and a carboxylic acid.[1][2][3][4] The carboxylic acid allows for straightforward conjugation to primary amines, while the hydroxyl group can be used for further modification.[2] Its short, defined length makes it a valuable tool, particularly in the synthesis of PROTACs where precise control over linker length is crucial for inducing protein degradation. However, the optimal PEG linker length is highly dependent on the specific application, and a longer or shorter chain may be more suitable.
The Impact of PEG Linker Length on Bioconjugate Performance
The length of the PEG chain in a linker can profoundly influence several key attributes of a bioconjugate:
-
Solubility and Aggregation: Hydrophobic payloads can lead to aggregation of bioconjugates. The incorporation of hydrophilic PEG linkers can mitigate this issue, with longer PEG chains generally providing a greater solubilizing effect.
-
Pharmacokinetics (PK): Longer PEG linkers can increase the hydrodynamic radius of a conjugate, which often leads to reduced renal clearance and a longer circulation half-life. This can result in increased exposure of the target tissue to the therapeutic agent.
-
In Vivo Efficacy and Biodistribution: The extended circulation time afforded by longer PEG linkers can lead to enhanced accumulation in target tissues, such as tumors, and potentially improved therapeutic efficacy. However, the optimal linker length for tumor targeting can be context-dependent.
-
Steric Hindrance: While beneficial for solubility and PK, longer PEG chains can also introduce steric hindrance, which may negatively impact the binding affinity of a targeting ligand to its receptor. Shorter linkers, such as this compound, may be advantageous in scenarios where minimizing steric interference is critical.
-
Immunogenicity: PEGylation is known to reduce the immunogenicity of therapeutic proteins by sterically shielding epitopes. However, there is some evidence of pre-existing anti-PEG antibodies in a subset of the population, which could affect the safety and efficacy of PEGylated therapeutics.
Data Presentation: A Comparative Analysis of PEG Linker Lengths
The following tables summarize quantitative and qualitative data from various studies, comparing key performance metrics across different PEG linker lengths.
Table 1: Quantitative Comparison of PEG Linker Lengths on Pharmacokinetics and Efficacy
| Molecule Type | PEG Linker Length | Key Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. | |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. | |
| DNA Polyplex | 2, 5, 10, 20, 30 kDa | Increasing PEG length progressively decreased liver uptake, with 30 kDa PEG showing the lowest liver accumulation. | |
| Folate-Linked Liposomal Doxorubicin | 2 kDa vs. 5 kDa vs. 10 kDa | Tumor size was reduced by >40% with the 10 kDa linker compared to the 2 kDa and 5 kDa linkers. | |
| Affibody-Drug Conjugate | 4 kDa | Cytotoxicity reduced by approximately 6.5-fold compared to no PEG. | |
| Affibody-Drug Conjugate | 10 kDa | Cytotoxicity reduced by approximately 22.5-fold, but the prolonged half-life resulted in the strongest tumor growth inhibition in vivo. |
Table 2: Qualitative Comparison of Different PEG Linker Length Categories
| PEG Linker Category | General Trends | Potential Applications |
| Short (e.g., this compound, PEG2-PEG12) | Minimizes steric hindrance, may have less impact on binding affinity, provides some hydrophilicity. | PROTACs, bioconjugates where target access is critical, compact labeling. |
| Medium (e.g., PEG24) | A balance between improved PK/solubility and maintaining potent cytotoxicity. | Antibody-Drug Conjugates (ADCs) with moderately hydrophobic payloads. |
| Long (e.g., 2 kDa, 5 kDa, 10 kDa and above) | Significantly increases circulation half-life, enhances solubility, reduces immunogenicity, may decrease in vitro potency. | Delivery of highly hydrophobic drugs, therapeutics requiring extended in vivo exposure. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of PEG linkers. Below are representative protocols for key experiments.
Protocol 1: General Antibody-Drug Conjugate (ADC) Conjugation
-
Antibody Preparation: If necessary, reduce the interchain disulfide bonds of the antibody (e.g., Trastuzumab) using a reducing agent like TCEP to expose free thiol groups.
-
Drug-Linker Preparation: Synthesize the drug-linker construct. For a this compound linker, the carboxylic acid can be activated (e.g., with EDC/NHS) for reaction with an amine-containing drug. The hydroxyl group may be functionalized for antibody conjugation. Alternatively, a heterobifunctional PEG linker (e.g., Maleimide-PEG-NHS ester) can be used.
-
Conjugation: Mix the activated drug-linker with the prepared antibody solution and incubate to allow for covalent bond formation.
-
Purification: Remove unconjugated drug-linkers and aggregated species using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or HIC. Assess the purity and aggregation of the ADC by SEC and confirm its identity and integrity by mass spectrometry.
Protocol 2: In Vivo Pharmacokinetic Study
-
Animal Model: Use an appropriate animal model, such as mice or rats.
-
Administration: Administer the PEGylated conjugate intravenously (i.v.) via the tail vein at a specified dose.
-
Sample Collection: Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h).
-
Quantification: Process the blood samples to obtain plasma or serum. Quantify the concentration of the conjugate using a suitable method, such as ELISA for protein-based conjugates or LC-MS for small molecule conjugates.
-
Data Analysis: Plot the plasma concentration versus time and calculate key pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), and clearance.
Protocol 3: In Vivo Efficacy (Antitumor) Study
-
Animal Model: Utilize a relevant tumor xenograft model, where human tumor cells are implanted in immunocompromised mice.
-
Tumor Inoculation: Inoculate mice with tumor cells. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment: Administer the different PEG-linker ADCs and a vehicle control to the respective groups according to a defined dosing schedule.
-
Monitoring: Measure tumor volumes and body weights of the mice regularly to assess efficacy and toxicity.
-
Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.
-
Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.
Visualizing Key Concepts
To better understand the relationships and processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Logical workflow for selecting a PEG linker length.
Caption: Experimental workflow for comparing PEG linkers.
Caption: Impact of PEG linker length on key properties.
Conclusion
The selection of an appropriate PEG linker is a critical decision in the design of bioconjugates. There is no single "best" linker length; the optimal choice represents a trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity. Short linkers like this compound are ideal for applications such as PROTACs where precise spacing is paramount and steric hindrance must be minimized. Conversely, longer PEG chains are generally superior for improving the solubility and circulation half-life of conjugates with hydrophobic payloads. Ultimately, the optimal PEG linker length must be determined empirically for each specific antibody, payload, and target combination through a systematic evaluation process as outlined in this guide.
References
A Comparative Analysis of Hydroxy-PEG3-acid and Other Heterobifunctional PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapies, the choice of a chemical linker is a critical determinant of the final product's efficacy, stability, and safety profile. Among the diverse array of available linker technologies, heterobifunctional polyethylene glycol (PEG) linkers are widely utilized for their ability to improve the pharmacokinetic and pharmacodynamic properties of bioconjugates.[1] This guide provides an objective comparison of Hydroxy-PEG3-acid with other commonly used heterobifunctional PEG linkers, supported by illustrative experimental data and detailed methodologies.
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are molecules that contain a polyethylene glycol chain with two different reactive functional groups at each end.[2] This dual reactivity allows for the sequential and controlled conjugation of two different molecules, such as an antibody and a cytotoxic drug.[2] The PEG component enhances the hydrophilicity of the conjugate, which can mitigate aggregation, especially with hydrophobic payloads, and can prolong circulation half-life.[1] The length of the PEG chain is a crucial parameter that can be adjusted to optimize the bioconjugate's properties.
This compound is a short-chain heterobifunctional PEG linker featuring a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. This particular combination of functional groups offers a distinct approach to bioconjugation compared to more common linkers that utilize amine-reactive (e.g., NHS esters) or thiol-reactive (e.g., maleimides) moieties.
Comparative Analysis of Linker Performance
The selection of a heterobifunctional PEG linker is a balance between reaction efficiency, the stability of the resulting conjugate, and the overall impact on the biological activity of the conjugated molecules. The following tables present a summary of illustrative quantitative data to facilitate the comparison of this compound with other representative heterobifunctional PEG linkers.
Table 1: Comparison of Physicochemical and Reactive Properties
| Feature | This compound | NHS-PEG4-Maleimide | Azido-PEG4-Alkyne (for Click Chemistry) |
| Terminal Group 1 | Hydroxyl (-OH) | N-Hydroxysuccinimide Ester (-NHS) | Azide (-N3) |
| Terminal Group 2 | Carboxylic Acid (-COOH) | Maleimide | Alkyne |
| PEG Units | 3 | 4 | 4 |
| Molecular Weight | ~222 g/mol | ~450 g/mol | ~300 g/mol |
| Primary Target (Group 1) | Carboxylic acids, Aldehydes (post-activation) | Primary Amines (e.g., Lysine) | Alkynes (via CuAAC or SPAAC) |
| Primary Target (Group 2) | Primary Amines (post-activation) | Thiols (e.g., Cysteine) | Azides (via CuAAC or SPAAC) |
| Bond Formed (Group 1) | Ester, Ether | Amide | Triazole |
| Bond Formed (Group 2) | Amide | Thioether | Triazole |
Table 2: Illustrative Performance Data in Antibody-Drug Conjugate (ADC) Formation
| Parameter | This compound Linker | NHS-PEG4-Maleimide Linker | Azido-PEG4-Alkyne Linker |
| Conjugation Efficiency (Payload to Linker) | 80-95% (Amide bond formation) | >95% (Thiol-maleimide reaction) | >98% (Click chemistry) |
| Conjugation Efficiency (Linker to Antibody) | 60-80% (EDC/NHS activation of acid) | 85-95% (NHS ester reaction with lysines) | >95% (Click chemistry with engineered alkyne) |
| Final ADC Yield | Moderate | High | Very High (with bioorthogonal handles) |
| In Vitro Cytotoxicity (IC50, ng/mL) | 15 | 12 | 10 |
| In Vivo Plasma Stability (t½, hours) * | ~150 | ~120 (potential for retro-Michael) | >160 |
| Resulting Linkage Stability | Very High (Amide bond) | Moderate to High (Thioether bond) | Very High (Triazole ring) |
Note: The data presented in Table 2 is illustrative and intended for comparative purposes. Actual results will vary depending on the specific antibody, payload, and experimental conditions.
The amide bond formed from the carboxylic acid end of this compound is known for its high stability under physiological conditions. While the thioether bond from a maleimide linker is also stable, it can be subject to a retro-Michael reaction, leading to potential deconjugation. Click chemistry linkers form highly stable triazole rings.
Experimental Protocols
Detailed methodologies are essential for the successful application and evaluation of these linkers.
Protocol 1: Two-Step Conjugation using this compound
This protocol describes the conjugation of a payload with a primary amine to an antibody.
Step A: Activation of Carboxylic Acid and Conjugation to Amine-Containing Payload
-
Activation: Dissolve this compound (1.2 equivalents) in anhydrous Dimethylformamide (DMF). Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and N-Hydroxysuccinimide (NHS) (1.2 equivalents). Stir the reaction mixture at room temperature for 2 hours to activate the carboxylic acid group.
-
Conjugation: Add the amine-containing payload (1 equivalent) to the activated linker solution. Stir the reaction at room temperature overnight.
-
Purification: Purify the payload-linker conjugate using reversed-phase HPLC.
Step B: Activation of Hydroxyl Group and Conjugation to Antibody
-
Activation of Hydroxyl: Dissolve the payload-linker conjugate in anhydrous Dichloromethane (DCM) under an inert atmosphere. Add triethylamine (3 equivalents) and p-toluenesulfonyl chloride (2.5 equivalents). Stir at room temperature for 4-6 hours to convert the hydroxyl group to a tosylate.
-
Conjugation to Antibody: Prepare the antibody in a suitable buffer (e.g., PBS, pH 8.0-8.5). Add the activated payload-linker conjugate to the antibody solution at a 10-fold molar excess. Incubate at 4°C for 24 hours.
-
Purification: Purify the final ADC using size-exclusion chromatography (SEC) to remove excess payload-linker.
Protocol 2: Two-Step Conjugation using NHS-PEG4-Maleimide
This protocol outlines the conjugation of a thiol-containing payload to an antibody via its lysine residues.
Step A: Activation of Antibody with Linker
-
Reaction Setup: Dissolve the antibody in PBS (pH 7.2-7.5) to a concentration of 5-10 mg/mL. Dissolve the NHS-PEG4-Maleimide linker in DMSO and add it to the antibody solution at a 10- to 20-fold molar excess.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Purification: Remove the excess, unreacted linker using a desalting column equilibrated with PBS.
Step B: Conjugation of Thiol-Containing Payload
-
Payload Addition: Add the thiol-containing payload to the maleimide-activated antibody solution at a 3- to 5-fold molar excess relative to the antibody.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature.
-
Quenching (Optional): Quench any unreacted maleimide groups by adding N-ethylmaleimide.
-
Purification: Purify the final ADC by SEC.
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical structures and experimental workflows.
Caption: Chemical structures of representative heterobifunctional PEG linkers.
Caption: Comparative experimental workflows for bioconjugation.
Caption: General signaling pathway for ADC-mediated cell killing.
Conclusion
The selection of a heterobifunctional PEG linker is a multifaceted decision that requires careful consideration of the desired final product characteristics. This compound offers a viable, albeit potentially less direct, conjugation strategy that results in a highly stable amide bond. Its shorter PEG chain may be advantageous in applications where minimal steric hindrance is desired. In contrast, linkers such as NHS-PEG-Maleimide and those designed for click chemistry offer more direct and often more efficient conjugation routes to common functional groups on biomolecules, leading to higher overall yields. The stability of the resulting linkage and the impact on the biological activity of the payload are paramount considerations. Ultimately, the optimal linker choice will be dictated by the specific requirements of the therapeutic or diagnostic agent being developed, and empirical testing is necessary to determine the best-performing linker for a given application.
References
Characterization of ADCs Synthesized with Hydroxy-PEG3-acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Antibody-Drug Conjugates (ADCs) synthesized with a short-chain, hydrophilic Hydroxy-PEG3-acid linker against other common linker alternatives. The inclusion of polyethylene glycol (PEG) moieties in linker design is a key strategy to enhance the therapeutic index of ADCs by improving their physicochemical and pharmacokinetic properties.[1][][3] This guide summarizes experimental data to aid researchers in the rational design and selection of linkers for novel ADC candidates.
The Role of PEG Linkers in ADC Development
Hydrophobic drug payloads and linkers can lead to challenges in ADC development, including aggregation, reduced solubility, and rapid clearance from circulation.[1][4] Hydrophilic linkers, such as those incorporating PEG, can mitigate these issues. PEG linkers create a hydration shell around the drug-linker moiety, which can lead to:
-
Improved Hydrophilicity and Reduced Aggregation: PEGylation increases the water solubility of the ADC, preventing the formation of aggregates that can impact manufacturing, stability, and immunogenicity.
-
Enhanced Pharmacokinetics: The hydrophilic nature of PEG linkers can reduce nonspecific clearance, leading to a longer circulation half-life and increased exposure of the tumor to the ADC.
-
Potential for Higher Drug-to-Antibody Ratio (DAR): By improving the solubility of hydrophobic payloads, PEG linkers may enable the conjugation of a higher number of drug molecules per antibody.
The length of the PEG chain is a critical parameter that can be optimized to balance these advantages with potential drawbacks, such as steric hindrance that might affect payload release or binding affinity.
Comparative Performance Data
While direct head-to-head studies on ADCs synthesized with this compound are limited in publicly available literature, the following tables provide representative data from studies comparing short-chain PEG linkers (as a proxy for PEG3) with non-PEGylated and longer-chain PEG linkers.
Table 1: Impact of Linker on Drug-to-Antibody Ratio (DAR) and Aggregation
| Linker Type | Representative Linker | Average DAR | Aggregation (%) | Reference |
| Short-Chain PEG | PEG2 / PEG4 | ~3.9 / ~2.4 | <5% | |
| Long-Chain PEG | PEG8 / PEG12 | ~2.4 / ~2.7 | <5% | |
| Non-PEGylated | SMCC | Variable | Up to 80% |
Note: DAR can be highly dependent on the conjugation method, payload, and antibody. The data presented are illustrative examples.
Table 2: In Vitro Cytotoxicity Comparison
| Linker Type | Cell Line | IC50 (nM) | Reference |
| Short-Chain PEG (proxy) | HER2-positive | Comparable to non-PEGylated | |
| Long-Chain PEG (4kDa) | HER2-positive | 4.5-fold higher than non-PEGylated | |
| Long-Chain PEG (10kDa) | HER2-positive | 22-fold higher than non-PEGylated | |
| Non-PEGylated (SMCC) | HER2-positive | Baseline |
Note: IC50 values are highly dependent on the cell line, payload, and antibody. The trend of decreased in vitro potency with very long PEG chains in some miniaturized formats is a key consideration.
Table 3: Pharmacokinetic Parameters
| Linker Type | Clearance (mL/day/kg) | Half-life (t1/2) Extension | Reference |
| Short-Chain PEG (PEG2/PEG4) | ~10 / ~7 | - | |
| Long-Chain PEG (PEG8/PEG12/PEG24) | ~5 | 2.5 to 11.2-fold | |
| Non-PEGylated | ~15 | Baseline |
Note: Pharmacokinetic parameters are species-specific and depend on the ADC's overall properties.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and comparison of ADCs. The following are representative protocols for the key experiments cited in this guide.
ADC Synthesis with this compound Linker
The synthesis of an ADC with a this compound linker typically involves a multi-step process where the linker is functionalized to react with both the payload and the antibody.
References
Navigating the Spacer: A Comparative Guide to PROTAC Efficacy with Different PEG Linkers
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a delicate balancing act. The choice of linker, the bridge connecting the target protein binder and the E3 ligase recruiter, is a critical determinant of a PROTAC's success. Among the most utilized linkers, polyethylene glycol (PEG) chains offer tunable hydrophilicity and length. This guide provides an objective comparison of PROTACs with varying PEG linker lengths, supported by experimental data, to illuminate the impact of this crucial component on degradation efficacy.
The linker in a PROTAC is far from a passive spacer; its length and composition profoundly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] An optimal linker length is paramount, as a linker that is too short can cause steric hindrance, while one that is too long may lead to a non-productive complex, failing to bring the target and E3 ligase into the correct proximity for ubiquitination.[1]
Quantitative Comparison of PROTAC Efficacy
Systematic studies have demonstrated that modifying the length of the PEG linker can significantly impact the degradation potency (DC50) and the maximal degradation (Dmax) of a PROTAC. The optimal linker length is not a universal constant but is highly dependent on the specific target protein and the recruited E3 ligase.[1] The following table summarizes key findings from studies on PROTACs targeting Estrogen Receptor α (ERα), TANK-Binding Kinase 1 (TBK1), and Bruton's Tyrosine Kinase (BTK) with varying PEG linker lengths.
| Target Protein | E3 Ligase | Linker Composition/Length | DC50 | Dmax (%) | Reference |
| ERα | VHL | 12-atom PEG linker | Less Potent | - | [1][2] |
| VHL | 16-atom PEG linker | More Potent | - | ||
| TBK1 | VHL | < 12-atom alkyl/ether linker | Inactive | N/A | |
| VHL | 21-atom alkyl/ether linker | 3 nM | 96 | ||
| VHL | 29-atom alkyl/ether linker | 292 nM | 76 | ||
| BTK | CRBN | Short PEG linkers (< 4 units) | Impaired Binding | - | |
| CRBN | Long PEG linkers (≥ 4 units) | Potent (1-40 nM) | - |
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
To ensure the reproducibility and standardization of results, detailed experimental protocols are essential.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7 for ERα, HEK293T for TBK1) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the DC50 and Dmax values from the dose-response curves.
-
MTS Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of PROTACs on cell proliferation and viability.
-
Cell Plating:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours). Include a vehicle control.
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the absorbance values against the PROTAC concentration to determine the IC50 value.
-
Conclusion
The length of the PEG linker is a critical parameter in the rational design of potent and effective PROTACs. The provided data underscores that there is no "one-size-fits-all" linker length; instead, it must be empirically optimized for each target protein and E3 ligase pair. Longer PEG linkers can be advantageous in some systems by providing the necessary flexibility and reach to facilitate productive ternary complex formation, while in other cases, shorter linkers may be optimal. By employing rigorous and standardized experimental protocols, researchers can systematically evaluate a range of linker lengths to identify the optimal PROTAC candidate for therapeutic development.
References
The PEGylated Advantage: A Comparative Guide to Hydroxy-PEG3-acid and Traditional Crosslinkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that profoundly impacts the performance, stability, and efficacy of bioconjugates. While traditional crosslinkers have been instrumental in the advancement of antibody-drug conjugates (ADCs) and other targeted therapies, the emergence of PEGylated linkers, such as Hydroxy-PEG3-acid, offers distinct advantages. This guide provides an objective comparison, supported by experimental data and detailed protocols, to illuminate the benefits of employing this compound over conventional crosslinking agents.
The core function of a linker is to covalently connect two molecules, typically a targeting moiety like an antibody and a therapeutic payload. Traditional crosslinkers, such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and N-hydroxysuccinimide (NHS) esters, have been widely used for this purpose. However, their often hydrophobic nature can lead to challenges with solubility and aggregation of the final conjugate, potentially compromising its therapeutic efficacy and safety profile.[1][2]
This compound introduces a short, discrete polyethylene glycol (PEG) chain between the reactive functionalities. This seemingly simple addition confers a range of beneficial properties, primarily stemming from the hydrophilic and biocompatible nature of PEG.[3][4] These advantages include improved solubility, enhanced stability, reduced immunogenicity, and favorable pharmacokinetic profiles.[3]
Comparative Performance: this compound vs. Traditional Crosslinkers
The inclusion of a short PEG spacer, as found in this compound, can significantly enhance the physicochemical and biological properties of a bioconjugate. The following tables summarize the expected quantitative differences in performance based on studies comparing non-PEGylated and PEGylated linkers in ADCs.
| Parameter | Traditional Crosslinker (e.g., SMCC) | This compound | Source(s) |
| Solubility of Conjugate | Prone to aggregation, especially with hydrophobic payloads. | Increased hydrophilicity mitigates aggregation. | |
| In Vitro Cytotoxicity (IC50) | Generally high potency. | Potency may be slightly reduced in some cases due to steric hindrance, but often balanced by improved properties. | |
| Plasma Stability | Dependent on the specific chemistry (e.g., thioether bond from SMCC is stable). | High stability, with the PEG chain potentially offering protection against enzymatic degradation. | |
| Pharmacokinetics (Half-life) | Shorter circulation half-life. | The hydrophilic PEG chain creates a hydration shell, extending the circulation half-life. | |
| Immunogenicity | Higher potential for inducing an immune response. | The PEG moiety can mask immunogenic epitopes, reducing the risk of an immune response. |
Table 1: General Performance Comparison
| Parameter | ADC with SMCC Linker | ADC with PEG4 Linker | ADC with PEG12 Linker | Source(s) |
| Plasma Clearance (mL/hr/kg) | High | Moderate | Low | |
| In Vivo Efficacy (Tumor Growth Inhibition) | Moderate | High | Very High | |
| Maximum Tolerated Dose (mg/kg) | Low | Moderate | High |
Table 2: Impact of PEG Chain Length on ADC Performance (Illustrative Data)
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of different crosslinkers. Below are representative protocols for key experiments.
Protocol 1: Conjugation of a Cytotoxic Drug to an Antibody
Objective: To prepare an antibody-drug conjugate using either this compound or a traditional crosslinker for comparative analysis.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Cytotoxic drug with a reactive handle (e.g., a thiol group for maleimide chemistry, or a primary amine)
-
This compound or SMCC
-
Activation reagents for this compound (e.g., EDC, Sulfo-NHS)
-
Organic solvent (e.g., DMSO)
-
Reaction buffers (e.g., phosphate buffer, pH 7.2-8.0 for NHS ester reaction; pH 6.5-7.5 for maleimide reaction)
-
Quenching reagent (e.g., Tris or glycine for NHS ester reaction; cysteine for maleimide reaction)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
A. Using this compound (Two-step process):
-
Activation of this compound:
-
Dissolve this compound, EDC, and Sulfo-NHS in anhydrous DMSO to prepare stock solutions.
-
In a reaction tube, mix the this compound, EDC, and Sulfo-NHS solutions to activate the carboxylic acid group.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to the Antibody:
-
Add the activated this compound solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v).
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Payload Conjugation:
-
This step depends on the other functional group of the this compound derivative used (e.g., if it's an amino-PEG3-acid, the payload would be conjugated to the amine).
-
-
Purification:
-
Purify the ADC using an SEC column to remove unreacted reagents.
-
B. Using SMCC (Two-step process):
-
Antibody Modification:
-
Dissolve SMCC in DMSO to prepare a stock solution.
-
Add the SMCC solution to the antibody solution in a phosphate buffer (pH 7.2-8.0).
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted SMCC by passing the solution through a desalting column.
-
-
Conjugation of Thiol-containing Payload:
-
Add the thiol-containing cytotoxic drug to the maleimide-activated antibody in a phosphate buffer (pH 6.5-7.5).
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction with an excess of cysteine.
-
Purify the ADC using an SEC column.
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine and compare the potency of ADCs constructed with different linkers.
Materials:
-
Target cancer cell line (expressing the antigen for the mAb)
-
Control cell line (antigen-negative)
-
Cell culture medium and supplements
-
ADCs (with this compound and traditional linkers)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs in cell culture medium and add them to the cells.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 3: Pharmacokinetic Study in Rodents
Objective: To evaluate and compare the in vivo clearance and half-life of ADCs with different linkers.
Materials:
-
Rodent model (e.g., mice or rats)
-
ADCs (with this compound and traditional linkers)
-
Sterile dosing solutions and injection supplies
-
Blood collection supplies
-
Analytical method for ADC quantification (e.g., ELISA, LC-MS/MS)
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of each ADC to a cohort of animals.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr, etc.).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
ADC Quantification: Measure the concentration of the ADC in the plasma samples using a validated analytical method.
-
Data Analysis: Plot the plasma concentration-time profiles and calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
Visualizing the Advantage: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the conjugation workflow and the structural advantages of using a PEGylated linker.
Caption: Comparative ADC conjugation workflows.
Caption: Structural impact on conjugate properties.
Conclusion
The decision to use this compound over traditional crosslinkers is a strategic one that can significantly enhance the therapeutic potential of a bioconjugate. The introduction of a short, discrete PEG linker provides a powerful tool to overcome the limitations associated with the hydrophobicity of many payloads and traditional linkers. By improving solubility, extending circulation half-life, and reducing immunogenicity, this compound and similar PEGylated linkers contribute to the development of safer and more effective targeted therapies. The provided experimental protocols offer a framework for researchers to empirically validate these advantages in their specific applications, enabling the rational design of next-generation bioconjugates.
References
Confirming Hydroxy-PEG3-acid Conjugation: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the successful conjugation of molecules like Hydroxy-PEG3-acid is a critical step that demands rigorous analytical confirmation. This guide provides an objective comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—to verify this conjugation. We present supporting data, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.
At a Glance: Comparison of Spectroscopic Techniques
The choice of analytical technique for confirming this compound conjugation depends on the specific information required, available instrumentation, and the nature of the conjugated molecule. While each method offers unique advantages, they are often used orthogonally to provide a comprehensive characterization of the conjugate.
| Feature | NMR Spectroscopy (¹H NMR) | Mass Spectrometry (ESI-MS) | FTIR Spectroscopy |
| Primary Information | Structural confirmation, degree of PEGylation, purity | Molecular weight confirmation, heterogeneity | Presence of functional groups (confirms PEG attachment) |
| Sample Requirement | 5-10 mg | 10-100 µg/mL | 1-5 mg |
| Key Spectral Feature | Chemical shift of protons adjacent to the conjugation site | Mass-to-charge (m/z) ratio of the conjugate | C-O-C stretching vibration of the PEG chain |
| Quantitative Analysis | Yes (degree of PEGylation) | Semi-quantitative (relative abundance) | Limited (can be used to estimate PEG content) |
| Sample Preparation | Dissolution in a deuterated solvent | Dilution in a suitable solvent with acid | Typically minimal, can be run neat or as a film |
| Analysis Time | Minutes to hours | Minutes | Minutes |
In-Depth Analysis of Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about the this compound conjugate. It allows for the direct observation of protons in the molecule, and changes in their chemical environment upon conjugation can be readily detected.
Key Advantages:
-
Provides unambiguous structural confirmation.
-
Allows for the calculation of the degree of PEGylation by comparing the integration of signals from the PEG chain and the conjugated molecule.[1]
-
Can be used to assess the purity of the sample.
Limitations:
-
Relatively lower sensitivity compared to mass spectrometry.
-
Requires higher sample concentrations.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS), is a highly sensitive technique used to determine the molecular weight of the conjugate with high accuracy.[2] This allows for direct confirmation of the successful conjugation event.
Key Advantages:
-
High sensitivity, requiring minimal sample.
-
Provides accurate molecular weight information.[3]
-
Can reveal the heterogeneity of the PEGylated product.[4]
Limitations:
-
Provides limited structural information beyond molecular weight.
-
Can be destructive to the sample.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For this compound conjugation, FTIR is primarily used to confirm the presence of the polyethylene glycol chain in the final product.
Key Advantages:
-
Fast and easy to perform.
-
Requires minimal sample preparation.[5]
-
"Reagent-free" method for determining the presence of PEG.
Limitations:
-
Provides limited structural detail.
-
Generally not a quantitative technique for determining the degree of PEGylation.
Experimental Protocols
¹H NMR Spectroscopy for Degree of PEGylation
Objective: To confirm the covalent attachment of this compound and determine the degree of PEGylation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Data Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Identify the characteristic signals of the PEG moiety (typically a strong singlet around 3.6 ppm for the -CH₂CH₂O- repeating units).
-
Identify a well-resolved signal corresponding to the molecule conjugated to the this compound.
-
Integrate the area of the PEG signal and the signal from the conjugated molecule.
-
Calculate the degree of PEGylation by comparing the ratio of the integrals, normalized by the number of protons contributing to each signal.
-
LC-MS for Molecular Weight Confirmation
Objective: To confirm the molecular weight of the this compound conjugate.
Methodology:
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a final concentration of 10-100 µg/mL.
-
LC Separation: Inject the sample onto an LC system equipped with a C18 column. Use a gradient of water and acetonitrile (both with 0.1% formic acid) to elute the conjugate.
-
MS Analysis: Introduce the eluent into an ESI-MS system. Acquire mass spectra in the positive ion mode.
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the conjugate. Compare the experimental molecular weight to the theoretical molecular weight.
FTIR Spectroscopy for PEG Confirmation
Objective: To confirm the presence of the PEG chain in the conjugate.
Methodology:
-
Sample Preparation: Place a small amount of the liquid sample directly onto the ATR crystal or prepare a thin film of the sample on a salt plate (e.g., NaCl). For solid samples, prepare a KBr pellet.
-
Data Acquisition: Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic strong C-O-C stretching vibration of the PEG chain, which typically appears around 1100 cm⁻¹. The presence of this peak confirms the incorporation of the PEG moiety.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for confirming this compound conjugation using NMR, Mass Spectrometry, and FTIR.
References
A Comparative Guide to the Stability of PEGylated Molecules for Researchers and Drug Developers
An in-depth analysis of how PEGylation impacts the stability of therapeutic proteins and peptides, supported by experimental data and detailed protocols.
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. By increasing the hydrodynamic size and masking the molecule from proteolytic enzymes and the immune system, PEGylation can significantly extend the in-vivo half-life and improve the stability of biotherapeutics. However, the stabilizing effects of PEGylation are not uniform and depend on various factors, including the size and structure of the PEG molecule, the site of attachment, and the inherent properties of the protein or peptide.
This guide provides a comparative analysis of the stability of different PEGylated molecules, drawing upon experimental data from various studies. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in selecting optimal PEGylation strategies and designing robust stability-indicating assays.
Comparative Stability Data
The following tables summarize quantitative data on the thermal, proteolytic, and aggregation stability of various PEGylated molecules compared to their non-PEGylated counterparts or other PEGylated variants.
Thermal Stability
Thermal stability is a critical parameter for the manufacturing, storage, and in-vivo efficacy of biotherapeutics. Differential Scanning Calorimetry (DSC) is a key technique used to assess the thermal stability of proteins by measuring the melting temperature (Tm), the temperature at which 50% of the protein is unfolded. An increase in Tm generally indicates enhanced thermal stability.
| Molecule | PEG Moiety | Measurement | Non-PEGylated | PEGylated | Change in Stability | Reference |
| Met-G-CSF | 20 kDa (N-terminal) | Tm (°C) | ~56 | ~61 | +5°C | [1] |
| Met-G-CSF | 20 kDa (Gln135) | Tm (°C) | ~56 | ~61 | +5°C | [1] |
| T4 Lysozyme | 2 kDa (linear) | Tm (°C) | 56.8 | 62.6 | +5.8°C | [2] |
| T4 Lysozyme | 2 kDa (cyclic) | Tm (°C) | 56.8 | 63.2 | +6.4°C | [2] |
| α-1 Antitrypsin (AAT) | 30 kDa (linear, N-terminal) | Tm (°C) | 61.2 ± 0.1 | 61.5 ± 0.1 | +0.3°C | [3] |
| α-1 Antitrypsin (AAT) | 40 kDa (linear, N-terminal) | Tm (°C) | 61.2 ± 0.1 | 61.6 ± 0.1 | +0.4°C | |
| α-1 Antitrypsin (AAT) | 40 kDa (2-armed, Cys374) | Tm (°C) | 61.2 ± 0.1 | 61.4 ± 0.2 | +0.2°C | |
| G-CSF | 20 kDa (circular) | Tm (°C) | ~64 | ~65.3 | +1.3°C | |
| G-CSF | 20 kDa (linear, N-terminal) | Tm (°C) | ~64 | ~65.9 | +1.9°C |
Proteolytic Stability
Resistance to proteolytic degradation is a primary advantage of PEGylation, leading to a longer circulation half-life. The steric hindrance provided by the PEG chain protects the peptide or protein from cleavage by proteases.
| Molecule | PEG Moiety | Protease | Non-PEGylated (% remaining) | PEGylated (% remaining) | Fold Improvement | Reference |
| α-1 Antitrypsin (AAT) | 30 kDa (linear, N-terminal) | MMP-13 (27h) | <20% | ~40% | >2x | |
| α-1 Antitrypsin (AAT) | 40 kDa (linear, N-terminal) | MMP-13 (27h) | <20% | ~55% | >2.75x | |
| α-1 Antitrypsin (AAT) | 40 kDa (2-armed, Cys374) | MMP-13 (27h) | <20% | ~66% | >3.3x | |
| Peptide | Not Specified | Plasma proteases | Rapid degradation | Substantial integrity after 1h | Significant |
Aggregation Stability
Protein aggregation is a major concern in the development of biotherapeutics, as it can lead to loss of efficacy and immunogenicity. PEGylation can mitigate aggregation by increasing solubility and sterically hindering intermolecular interactions.
| Molecule | PEG Moiety | Stress Condition | Non-PEGylated (Aggregate Size) | PEGylated (Aggregate Size) | Observation | Reference |
| G-CSF | 20 kDa | Thermal (37°C) | >2 µm | <120 nm | PEGylation prevents precipitation and minimizes aggregate size. | |
| Met-G-CSF | 20 kDa (N-terminal or Gln135) | Thermal (>60°C) | Precipitation | No precipitation up to 95°C | PEGylation avoids the formation of insoluble aggregates. | |
| A33Fab | Not Specified | Thermal | pH and ionic strength dependent | Not directly compared | Aggregation kinetics are highly dependent on formulation. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Size Exclusion Chromatography (SEC) for Aggregate Analysis
SEC separates molecules based on their hydrodynamic radius, making it an ideal method for quantifying aggregates and fragments in protein solutions.
Protocol:
-
System Preparation:
-
Equilibrate a suitable SEC column (e.g., Superdex 200 or similar) with a mobile phase appropriate for the protein of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Ensure the mobile phase is filtered and degassed.
-
-
Sample Preparation:
-
Dilute the PEGylated and non-PEGylated protein samples to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Filter the samples through a low-protein-binding 0.22 µm filter.
-
-
Chromatographic Run:
-
Inject a defined volume of the sample (e.g., 20-100 µL) onto the column.
-
Run the chromatography at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Monitor the eluate using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer, aggregates (eluting earlier), and fragments (eluting later).
-
Calculate the percentage of each species to assess the extent of aggregation and fragmentation.
-
Differential Scanning Calorimetry (DSC) for Thermal Stability
DSC measures the heat capacity of a sample as a function of temperature, allowing for the determination of the melting temperature (Tm) and the enthalpy of unfolding.
Protocol:
-
Sample Preparation:
-
Prepare samples of the PEGylated and non-PEGylated proteins at a concentration of approximately 1 mg/mL in a suitable buffer.
-
Prepare a matching buffer blank for the reference cell.
-
-
Instrument Setup:
-
Load the sample and reference solutions into the DSC cells.
-
Set the temperature scan rate (e.g., 1°C/min) and the temperature range to be scanned (e.g., 20°C to 95°C).
-
-
Data Acquisition:
-
Initiate the temperature scan and record the differential heat flow between the sample and reference cells.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermogram.
-
Fit the data to a suitable model to determine the Tm, which is the peak of the unfolding transition.
-
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods. These studies involve subjecting the molecule to harsh conditions to accelerate degradation.
Protocol:
-
Stress Conditions:
-
Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 50°C, 60°C) for various durations.
-
Photostability: Expose samples to a controlled light source (e.g., ICH-compliant light box).
-
pH Stress: Adjust the pH of the sample to acidic (e.g., pH 3) and basic (e.g., pH 10) conditions and incubate.
-
Oxidative Stress: Add an oxidizing agent (e.g., hydrogen peroxide) to the sample and incubate.
-
Mechanical Stress: Subject the sample to agitation or freeze-thaw cycles.
-
-
Time Points: Collect samples at various time points during the stress exposure.
-
Analysis: Analyze the stressed samples using a battery of analytical techniques, including SEC, ion-exchange chromatography (IEX), reversed-phase HPLC (RP-HPLC), and mass spectrometry (MS), to identify and quantify degradation products.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the workflows for key stability assessment experiments.
Caption: Workflow for Size Exclusion Chromatography (SEC) analysis.
Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.
Caption: Workflow for Forced Degradation Studies.
Conclusion
The stability of PEGylated molecules is a multifaceted issue influenced by the characteristics of both the PEG polymer and the therapeutic molecule. As the data indicates, PEGylation generally enhances thermal, proteolytic, and aggregation stability. However, the extent of this stabilization can vary significantly. Factors such as the size of the PEG chain, its architecture (linear, branched, or cyclic), and the site of conjugation all play crucial roles in the final stability profile of the PEGylated product.
This comparative guide highlights the importance of empirical stability studies in the development of PEGylated biotherapeutics. By employing the detailed experimental protocols for SEC, DSC, and forced degradation studies outlined here, researchers can systematically evaluate and compare different PEGylation strategies to select the most stable and effective product candidate for clinical development. The provided data and workflows serve as a foundational resource for making informed decisions in the design and optimization of next-generation PEGylated therapies.
References
- 1. Biophysical Characterization of Met-G-CSF: Effects of Different Site-Specific Mono-Pegylations on Protein Stability and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of Hydroxy-PEG3-acid on Protein Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The modification of proteins with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This guide provides an objective comparison of Hydroxy-PEG3-acid, a short-chain PEG linker, with other common alternatives, supported by experimental data and detailed protocols. Understanding the impact of different linkers on protein function is critical for optimizing the therapeutic efficacy, stability, and safety of protein-based drugs and research tools.
Introduction to this compound
This compound is a hydrophilic, short-chain linker containing three ethylene glycol units, a terminal hydroxyl group, and a terminal carboxylic acid.[1][2][3] Its defined length and flexible nature make it a versatile tool in bioconjugation, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[2] The carboxylic acid allows for straightforward conjugation to primary amines on proteins, such as lysine residues, forming a stable amide bond.[1]
Comparative Analysis of Linker Performance
The choice of linker can significantly influence a protein's biological activity, stability, and immunogenicity. This section compares the expected performance of this compound with other commonly used linkers.
Impact on Protein Activity and Stability
Short-chain PEG linkers like this compound are often favored when preserving a protein's native function is paramount. While longer PEG chains can offer enhanced in vivo stability and reduced immunogenicity, they may also lead to a decrease in biological activity due to steric hindrance.
| Linker Type | Typical Length | Flexibility | Impact on Protein Activity | Impact on Protein Stability | Key Considerations |
| This compound | ~10 atoms | High | Minimal impact on activity due to small size and flexibility. | Can improve solubility and prevent aggregation. May offer moderate protection against proteolysis. | Ideal for applications requiring retained protein function, such as in PROTACs where ternary complex formation is crucial. |
| Long-Chain PEGs (e.g., PEG12, PEG24) | > 50 atoms | High | Higher potential for reduced activity due to steric hindrance of active sites. | Significantly increases hydrodynamic radius, leading to enhanced in vivo stability and reduced renal clearance. Offers greater protection against proteolysis. | Preferred for extending the half-life of therapeutic proteins. |
| Rigid Linkers (e.g., Alkyl chains with aromatic rings) | Variable | Low | Can be beneficial if a specific conformation is required for activity. May also cause significant activity loss if the rigid structure clashes with the protein's native fold. | Can improve the stability of the formed bioconjugate. | Often used in PROTACs to optimize the orientation of the ternary complex. |
| Cleavable Linkers | Variable | Variable | The linker is designed to be cleaved in a specific environment (e.g., intracellularly), releasing the unmodified protein and restoring full activity. | Stability is dependent on the cleavable moiety. | Useful for prodrug strategies where the active protein is released at the target site. |
Impact on Immunogenicity
PEGylation is a well-established method to reduce the immunogenicity of therapeutic proteins by masking epitopes.
| Linker Type | Expected Impact on Immunogenicity |
| This compound | Moderate reduction. The short chain provides some shielding of protein epitopes. |
| Long-Chain PEGs | Significant reduction. The large hydrodynamic radius effectively masks the protein surface from immune surveillance. |
| Rigid Linkers | Variable. The impact depends on the linker's composition and how it alters the protein's surface presentation. |
Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of protein modifications.
Protocol 1: Conjugation of this compound to a Protein
This protocol describes the conjugation of this compound to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
Target protein
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the target protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Activation of this compound:
-
In a separate tube, dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.5:1.2 (this compound:EDC:NHS).
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the protein solution. The molar excess of the linker over the protein should be optimized (a starting point is a 20-fold molar excess).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.
-
Purification: Purify the PEGylated protein from the excess linker and reaction byproducts using size-exclusion chromatography.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to confirm an increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.
Protocol 2: In Vitro Protein Activity Assay
This protocol provides a general framework for assessing the biological activity of the PEGylated protein compared to the unmodified protein. The specific assay will depend on the protein's function (e.g., enzymatic assay, cell-based proliferation assay).
Procedure:
-
Prepare a series of dilutions of both the unmodified and the PEGylated protein.
-
Perform the specific activity assay according to established protocols for the protein of interest.
-
Measure the relevant output (e.g., substrate conversion, cell viability).
-
Calculate the specific activity of the PEGylated protein as a percentage of the unmodified protein's activity.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.
References
Safety Operating Guide
Proper Disposal Procedures for Hydroxy-PEG3-acid
This guide provides essential safety and logistical information for the proper handling and disposal of Hydroxy-PEG3-acid, ensuring the safety of laboratory personnel and environmental protection. Given conflicting hazard classifications in available safety data sheets, with some indicating aquatic toxicity, it is imperative to handle this compound as a hazardous substance to ensure the highest degree of safety.[1]
Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with the necessary safety protocols. Always handle the product in a well-ventilated area, preferably within a chemical fume hood.[2]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.[2]
-
Eye Protection: Use safety goggles to protect against splashes.[2]
-
Lab Coat: A standard lab coat should be worn.
In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Flush eyes with large amounts of water for at least 15 minutes, ensuring to lift the eyelids.
-
Ingestion: Wash out the mouth with water and seek immediate medical attention. Do not induce vomiting.
-
Inhalation: Move the individual to fresh air.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as special or hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Segregation:
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof container made of a compatible material. Do not mix with other chemical waste streams unless compatibility has been verified.
-
Solid Waste: All materials contaminated with the compound, such as pipette tips, gloves, and absorbent paper, must be collected in a separate, clearly labeled hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be sealed and clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
-
Storage:
-
Store sealed waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Keep containers away from incompatible materials such as oxidizing agents, heat, and open flames.
-
-
Spill Management:
-
In the event of a spill, prevent the material from entering drains or water courses.
-
Absorb the spill using an inert, non-combustible material like sand, diatomite, or a universal binder.
-
Sweep up the absorbed material and place it into a tightly closed, labeled container for hazardous waste disposal.
-
Decontaminate the spill surface, if necessary, by scrubbing with alcohol.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Ensure that all disposal activities comply with local, state, and federal regulations.
-
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₉H₁₈O₆ |
| Molecular Weight | 222.24 g/mol |
| Appearance | Liquid |
| Storage Temperature | Refrigerated |
| Incompatible Materials | Oxidizing agents |
| Conditions to Avoid | Heat, flames, and sparks |
Disposal Workflow
The following diagram illustrates the proper workflow for the disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
